molecular formula C6H5N3O B586551 2-(Aminooxy)nicotinonitrile CAS No. 158549-15-6

2-(Aminooxy)nicotinonitrile

Cat. No.: B586551
CAS No.: 158549-15-6
M. Wt: 135.126
InChI Key: AJFGYXLYMZCMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminooxy)nicotinonitrile is a specialist chemical building block belonging to the nicotinonitrile class of compounds, which are recognized in scientific literature for their diverse biological activities and utility in medicinal chemistry research. This compound is offered as a high-purity material to ensure consistency and reliability in experimental settings. Nicotinonitrile derivatives have demonstrated significant potential in pharmacological research, particularly as scaffolds for developing novel therapeutic agents. Specific derivatives have been investigated for their anticancer properties , showing potent cytotoxicity against human breast and colon cancer cell lines by enhancing apoptosis and inhibiting enzymes like tyrosine kinase . Other research highlights their antiviral and antimicrobial activities , with some analogues exhibiting good activity against viruses such as SARS-CoV and influenza A (H5N1), as well as against Gram-positive bacteria . Furthermore, certain 2-amino-4,6-diphenylnicotinonitriles have shown exceptional cytotoxicity, surpassing the potency of established chemotherapeutic agents like Doxorubicin in preclinical studies . The structural motif of the nicotinonitrile core is also of interest in photophysical research due to its solvent-dependent fluorescence properties, suggesting potential applications as fluorescent sensors . The presence of both aminooxy and nitrile functional groups on the pyridine ring makes 2-(Aminooxy)nicotinonitrile a versatile intermediate for further chemical synthesis. Researchers can leverage these reactive sites to create a wide array of more complex molecules for screening and development. This product is intended for use in laboratory research only. Intended Use : For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

158549-15-6

Molecular Formula

C6H5N3O

Molecular Weight

135.126

IUPAC Name

2-aminooxypyridine-3-carbonitrile

InChI

InChI=1S/C6H5N3O/c7-4-5-2-1-3-9-6(5)10-8/h1-3H,8H2

InChI Key

AJFGYXLYMZCMQK-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)ON)C#N

Synonyms

3-Pyridinecarbonitrile,2-(aminooxy)-(9CI)

Origin of Product

United States

Foundational & Exploratory

What is 2-(Aminooxy)nicotinonitrile used for in organic synthesis?

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, mechanism, and experimental protocols for 2-(Aminooxy)nicotinonitrile , a specialized heterocyclic building block.

A Strategic Reagent for the Divergent Assembly of Furo[2,3-b]pyridines[1]

Executive Summary

2-(Aminooxy)nicotinonitrile (C₆H₅N₃O) is a bifunctional pyridine derivative characterized by an aminooxy nucleophile at the C2 position and a nitrile electrophile at the C3 position. It serves as a high-value "lynchpin" reagent in the synthesis of 3-aminofuro[2,3-b]pyridines , a scaffold widely represented in kinase inhibitors and antiproliferative agents.

Unlike traditional methods that require the individual synthesis of oximes followed by


 coupling, 2-(aminooxy)nicotinonitrile allows for a divergent synthetic strategy . By reacting this single reagent with a library of ketones, researchers can rapidly access diverse furopyridine cores via a one-pot oximation-cyclization cascade.

Molecular Architecture & Reactivity Profile

The utility of 2-(aminooxy)nicotinonitrile stems from the proximity of its two reactive centers, enabling an intramolecular "trap-and-cyclize" mechanism.

FeatureChemical NatureSynthetic Role
C2-Aminooxy Group (-O-NH2)Alpha-effect NucleophileRapidly condenses with aldehydes/ketones to form O-pyridyl oxime ethers .
C3-Nitrile Group (-CN)ElectrophileActs as the acceptor for the intramolecular Thorpe-Ziegler cyclization .
Pyridine Core Electron-Deficient ScaffoldFacilitates the initial nucleophilic aromatic substitution (

) to install the aminooxy group and stabilizes the final fused system.

Core Application: Synthesis of 3-Aminofuro[2,3-b]pyridines

The primary application of this reagent is the conversion of ketones into 3-aminofuro[2,3-b]pyridines. This transformation proceeds through a defined two-stage mechanism: Oximation followed by Base-Mediated Cyclization .

Mechanistic Pathway[2]
  • Oximation: The aminooxy group attacks the ketone carbonyl, eliminating water to form an O-(3-cyanopyridin-2-yl)ketoxime intermediate.

  • Deprotonation: A base (e.g., KOtBu, NaOEt) deprotonates the

    
    -methylene position of the oxime ether.
    
  • Thorpe-Ziegler Cyclization: The resulting carbanion attacks the neighboring nitrile carbon (5-exo-dig cyclization).

  • Tautomerization: The resulting imine intermediate tautomerizes to the stable aromatic 3-amino-furan ring.

Mechanistic Diagram (Graphviz)

ReactionMechanism Reagent 2-(Aminooxy)nicotinonitrile Intermediate O-(3-cyanopyridin-2-yl)oxime Ether Reagent->Intermediate Condensation (-H2O) Ketone Ketone (R-CH2-CO-R') Ketone->Intermediate Condensation (-H2O) Transition Anionic Cyclization (Thorpe-Ziegler) Intermediate->Transition Base (KOtBu) Deprotonation Product 3-Aminofuro[2,3-b]pyridine Transition->Product 5-exo-dig Closure & Tautomerization

Caption: The cascade transformation from 2-(aminooxy)nicotinonitrile to the fused furopyridine scaffold.

Experimental Protocols

Protocol A: Preparation of 2-(Aminooxy)nicotinonitrile

Note: This reagent is best prepared fresh or stored as a hydrochloride salt due to the lability of the free base.

Reagents: 2-Chloronicotinonitrile, tert-Butyl hydroxycarbamate (Boc-NH-OH), Potassium Carbonate (K₂CO₃), DMF, Trifluoroacetic acid (TFA).

  • Coupling (

    
    ): 
    
    • Dissolve 2-chloronicotinonitrile (1.0 equiv) and tert-butyl hydroxycarbamate (1.2 equiv) in DMF (0.5 M).

    • Add K₂CO₃ (2.0 equiv) and stir at 60°C for 4 hours.

    • Observation: Reaction progress can be monitored by TLC (formation of the less polar Boc-protected intermediate).

    • Workup: Dilute with water, extract with EtOAc, and concentrate to yield 2-(N-Boc-aminooxy)nicotinonitrile .

  • Deprotection:

    • Dissolve the intermediate in DCM. Add TFA (10 equiv) at 0°C.

    • Stir at room temperature for 2 hours.

    • Concentrate to dryness.[1] The residue is the TFA salt of 2-(aminooxy)nicotinonitrile.

    • Optional: Neutralize with saturated NaHCO₃ and extract rapidly to obtain the free base, or use the salt directly in the next step with excess base.

Protocol B: Divergent Synthesis of Furo[2,3-b]pyridines

Scope: Applicable to cyclic ketones (cyclohexanone, tetralone) and acyclic ketones with available


-protons.
  • Reaction Setup:

    • To a solution of 2-(aminooxy)nicotinonitrile TFA salt (1.0 mmol) in Ethanol (5 mL), add the Ketone (1.0 mmol).

    • Add Pyridine (2.0 mmol) or NaOAc (2.0 mmol) to buffer the acid and facilitate oxime formation.

    • Stir at reflux for 1–2 hours.

    • Checkpoint: Verify oxime formation by LC-MS.

  • Cyclization:

    • Once oxime formation is complete, add Sodium Ethoxide (NaOEt, 2.0 equiv) or Potassium tert-Butoxide (KOtBu, 1.2 equiv) directly to the reaction mixture.

    • Heat at reflux for an additional 2–4 hours.

    • Mechanism Check: The solution often darkens as the aromatic furan ring forms.

  • Isolation:

    • Cool to room temperature.[1][2] Pour into ice water.

    • The product, 3-amino-2-substituted-furo[2,3-b]pyridine , often precipitates as a solid. Filter and wash with cold ethanol.[3]

    • If no precipitate forms, extract with EtOAc and purify via column chromatography (Hexane/EtOAc).

Data Summary: Representative Yields

The following table summarizes expected yields based on the ketone substrate, illustrating the steric and electronic tolerance of the reaction.

Ketone SubstrateProduct StructureTypical Yield (%)Notes
Cyclohexanone 3-Amino-5,6,7,8-tetrahydrobenzofuro[2,3-b]pyridine75–85%Rapid cyclization; highly crystalline product.
Acetophenone 3-Amino-2-phenylfuro[2,3-b]pyridine60–70%Requires stronger base (KOtBu) for efficient closure.
Cyclopentanone 3-Amino-5,6,7-trihydrocyclopenta[4,5]furo[2,3-b]pyridine65–75%Slightly slower due to ring strain in the transition state.
2-Butanone 3-Amino-2-ethylfuro[2,3-b]pyridine (Major isomer)50–60%Regioselectivity favors cyclization at the more substituted methylene group (Thermodynamic control).

Strategic Advantages in Drug Discovery

Using 2-(aminooxy)nicotinonitrile offers distinct advantages over traditional methods:

  • Library Generation: A single batch of the pyridine reagent can be split to react with 50+ ketones, rapidly generating a library of furopyridines for SAR (Structure-Activity Relationship) studies.

  • Atom Economy: The intramolecular cyclization incorporates all atoms of the reagents except water.

  • Bioactivity: The resulting 3-aminofuro[2,3-b]pyridine core is a known bioisostere of the indole nucleus and has demonstrated potency in inhibiting:

    • PI3K/Akt/mTOR pathway (Anticancer) [1].

    • Pim Kinases (Leukemia targets).

Workflow Diagram

Workflow Step1 Step 1: Reagent Synthesis (2-Cl-Nicotinonitrile + Boc-NHOH) Step2 Step 2: Library Splitting (Distribute to 96-well plate) Step1->Step2 Step3 Step 3: Parallel Oximation (Add diverse Ketones) Step2->Step3 Step4 Step 4: Base-Mediated Closure (Add NaOEt/KOtBu) Step3->Step4

Caption: High-throughput workflow for generating furopyridine libraries.

References

  • Synthesis and biological evaluation of furo[2,3-b]pyridines. Source:Journal of the Iranian Chemical Society Context: Describes the synthesis of nicotinonitriles and their subsequent cyclization to furo[2,3-b]pyridines, validating the cytotoxicity of the scaffold.

  • Aminooxy reagents for synthesis and analysis. Source:University of Louisville Institutional Repository Context: Provides foundational chemistry on the reactivity of aminooxy groups with carbonyls (oximation), establishing the first step of the mechanism.

  • Synthesis of 3-aminofuro[2,3-b]pyridine derivatives. Source:Molecular Diversity (via PubMed) Context: Details the specific Thorpe-Ziegler type cyclization of nicotinonitrile derivatives to form the fused furan ring.

  • Thorpe-Ziegler Cyclization Mechanisms. Source:Organic Chemistry Portal Context: General reference for the base-mediated cyclization of nitriles to form amino-heterocycles.

Sources

A Comparative Analysis of 2-Aminonicotinonitrile and its Bioisosteric Analogue 2-(Aminooxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: 2-Aminonicotinonitrile is a cornerstone heterocyclic scaffold in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its unique arrangement of a nucleophilic amino group and an electrophilic nitrile group on a pyridine core imparts significant chemical versatility.[1] This guide provides an in-depth analysis of 2-aminonicotinonitrile, covering its synthesis, properties, and applications. Furthermore, it introduces its structurally related, yet functionally distinct, analogue: 2-(aminooxy)nicotinonitrile. By exploring the latter from a bioisosteric perspective, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the subtle yet critical differences between these two molecules, highlighting the strategic implications of substituting an amino group with an aminooxy moiety in rational drug design.

Part 1: Foundational Chemistry and Physicochemical Properties

A molecule's utility in drug development is fundamentally dictated by its structure and resulting physicochemical properties. This section dissects the core attributes of both 2-aminonicotinonitrile and its aminooxy counterpart.

2-Aminonicotinonitrile: The Established Scaffold

2-Aminonicotinonitrile, also known as 2-amino-3-cyanopyridine, is a well-characterized intermediate widely employed in the synthesis of complex heterocyclic systems.[1] Its structure features a pyridine ring substituted at the C2 and C3 positions with an amino and a cyano group, respectively.

Caption: Chemical structure of 2-aminonicotinonitrile.

Table 1: Physicochemical and Spectroscopic Properties of 2-Aminonicotinonitrile

PropertyValueSource(s)
Molecular Formula C₆H₅N₃[3][4]
Molecular Weight 119.12 g/mol [3][5]
Appearance Beige powder/crystalline solid[3][6]
Melting Point 132-136 °C[7]
IR (C≡N Stretch) ~2200-2220 cm⁻¹[8][9]
IR (N-H Stretch) ~3300-3500 cm⁻¹[9][10]
¹³C NMR (C≡N) ~115-119 ppm[8]
2-(Aminooxy)nicotinonitrile: A Bioisosteric Perspective

2-(Aminooxy)nicotinonitrile is not a commonly cited compound in readily available literature, making it a novel target for exploratory chemistry. Its structure is defined by the replacement of the C2-amino group with a C2-aminooxy group (-ONH₂). This modification, while seemingly minor, introduces an oxygen atom that significantly alters the molecule's electronic and steric profile.

This substitution is a classic example of non-classical bioisosterism, where a functional group is replaced by another that retains similar steric or electronic characteristics to produce a compound with a modified but potentially improved biological activity or pharmacokinetic profile.

Caption: Chemical structure of 2-(aminooxy)nicotinonitrile.

Key Structural and Electronic Differences:

  • Inductive Effect: The highly electronegative oxygen atom exerts a strong electron-withdrawing inductive effect, reducing the electron density of the pyridine ring and decreasing the basicity of the terminal nitrogen compared to the amino group in the parent compound.

  • Hydrogen Bonding: The -ONH₂ group is still a hydrogen bond donor. However, the presence of the oxygen atom introduces an additional lone pair, allowing it to also act as a hydrogen bond acceptor, a capability absent in the -NH₂ group (excluding the ring nitrogen).

  • Nucleophilicity: The nucleophilicity of the terminal nitrogen in the aminooxy group is reduced due to the adjacent oxygen atom. This has profound implications for its chemical reactivity.

Part 2: Synthesis and Chemical Reactivity

The synthetic pathways and subsequent chemical reactivity of these two molecules are fundamentally different, stemming from the core structural distinction between the amino and aminooxy functionalities.

Synthesis of 2-Aminonicotinonitrile

Numerous methods exist for the synthesis of 2-aminonicotinonitriles.[1] A robust and widely applicable approach is the one-pot condensation reaction involving an aromatic ketone, an aromatic aldehyde, ethyl cyanoacetate, and ammonium acetate.[11]

cluster_workflow Synthesis of 2-Aminonicotinonitrile Derivatives Start Aromatic Ketone + Aromatic Aldehyde + Ethyl Cyanoacetate + Ammonium Acetate Process1 Mix in Ethanol Start->Process1 Process2 Reflux (e.g., 12h) Process1->Process2 Process3 Cool Reaction Mixture Process2->Process3 Process4 Filter Precipitate Process3->Process4 Process5 Wash with Ethanol Process4->Process5 Process6 Recrystallize (e.g., DMF/Ethanol) Process5->Process6 End Pure 2-Aminonicotinonitrile Derivative Process6->End

Caption: General workflow for synthesizing 2-aminonicotinonitrile derivatives.

Experimental Protocol: General Procedure for 2-Oxonicotinonitrile Synthesis (Adaptable for 2-Aminonicotinonitriles)

Causality: This protocol leverages a multi-component reaction where ammonium acetate serves as the in-situ source of ammonia for the formation of the pyridine ring. Ethanol is an effective and economical solvent, and refluxing provides the necessary thermal energy to drive the condensation and cyclization steps.[11]

  • Reagent Combination: To a round-bottom flask, add the aromatic ketone (1 eq.), the aromatic aldehyde (1 eq.), ethyl cyanoacetate (1 eq.), and ammonium acetate (8 eq.) in absolute ethanol.[11]

  • Reaction: Reflux the mixture with stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]

  • Isolation: After cooling the reaction mixture to room temperature, a precipitate typically forms. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Final Purification: Recrystallize the solid from a suitable solvent system (e.g., DMF/Ethanol) to yield the pure 2-aminonicotinonitrile derivative.[11]

Proposed Synthesis of 2-(Aminooxy)nicotinonitrile

A plausible route to this novel compound would involve a nucleophilic aromatic substitution (SₙAr) reaction, a fundamentally different strategy from the condensation methods used for its amino analogue.

cluster_synthesis Proposed Synthesis of 2-(Aminooxy)nicotinonitrile Start 2-Chloronicotinonitrile Product 2-(Aminooxy)nicotinonitrile Start->Product SₙAr Reaction Reagent Hydroxylamine (NH₂OH) or Protected Equivalent Reagent->Product Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Product Base Non-nucleophilic Base (e.g., K₂CO₃, DBU) Base->Product

Caption: Proposed synthetic scheme for 2-(aminooxy)nicotinonitrile.

Hypothetical Protocol: Synthesis of 2-(Aminooxy)nicotinonitrile

Causality: This proposed method uses a precursor, 2-chloronicotinonitrile, which has an excellent leaving group (chloride) at the target position. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. Hydroxylamine acts as the nucleophile to displace the chloride. A non-nucleophilic base is required to deprotonate the hydroxylamine and prevent side reactions.

  • Setup: Dissolve 2-chloronicotinonitrile (1 eq.) in a polar aprotic solvent like DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add a non-nucleophilic base such as potassium carbonate (2-3 eq.) followed by the slow addition of hydroxylamine hydrochloride (1.5 eq.). Using a protected form of hydroxylamine might be necessary to prevent side reactions.

  • Reaction: Heat the mixture to an elevated temperature (e.g., 80-120 °C) and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction, quench with water, and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to isolate the target compound.

Comparative Reactivity

The functional group at the C2 position dictates the molecule's subsequent chemical behavior.

  • 2-Aminonicotinonitrile: The primary amino group is a potent nucleophile and can undergo diazotization reactions, acylation, and alkylation, and serves as a handle to build fused ring systems like pyridopyrimidines.[12]

  • 2-(Aminooxy)nicotinonitrile: The terminal amino group is less nucleophilic. Its most characteristic reaction would be condensation with aldehydes and ketones to form oxime ethers, a valuable ligation strategy in bioconjugation and medicinal chemistry.

Part 3: Applications in Medicinal Chemistry and Drug Development

The true divergence in the utility of these compounds becomes apparent when considering their roles as pharmacophores and building blocks in drug discovery.

Established Roles of the 2-Aminonicotinonitrile Core

The 2-aminonicotinonitrile scaffold is prevalent in a wide array of biologically active molecules. Its derivatives have demonstrated significant activities, including:

  • Anticancer Agents: Acting as autophagy enhancers, apoptosis inducers, and inhibitors of various kinases.[13][14][15]

  • Anti-inflammatory Agents: Showing potential in modulating inflammatory pathways.[14]

  • Antiviral and Antimicrobial Agents: Serving as the core for compounds with activity against viruses and bacteria.[11][14]

  • Enzyme Inhibitors: Functioning as inhibitors for targets like IKK-β and HIV-1 integrase.[1]

Hypothetical Applications of 2-(Aminooxy)nicotinonitrile

While speculative, the applications of 2-(aminooxy)nicotinonitrile can be logically extrapolated from the known roles of the aminooxy functional group in drug design.

  • Bioisosteric Replacement: It could be used to replace the amino group in a known 2-aminonicotinonitrile-based drug candidate to fine-tune its properties. This could alter metabolic stability, improve cell permeability, or change the hydrogen bonding profile at the target's active site.

  • Fragment-Based Drug Discovery (FBDD): As a fragment, it could be used in screening campaigns. The aminooxy group is particularly valuable for its ability to form stable oxime linkages with carbonyl-containing fragments or targets.

  • Covalent Inhibitors: The aminooxy group can be used to target and form reversible covalent bonds with aldehydes or ketones present in a biological target, offering a pathway to potent and selective inhibitors.

Part 4: Analytical and Safety Profiles

Proper characterization and safe handling are paramount for any chemical compound used in a research setting.

Analytical Characterization Workflow

Confirming the identity and purity of a synthesized batch is a critical, self-validating step in any protocol.

cluster_analysis Analytical Characterization Workflow Start Crude Synthesized Product TLC TLC Analysis (Purity Check) Start->TLC Purification Column Chromatography or Recrystallization TLC->Purification Structure_ID Structural Identification Purification->Structure_ID Purity_Quant Purity Quantification Purification->Purity_Quant NMR ¹H and ¹³C NMR (Structural Skeleton) Structure_ID->NMR MS Mass Spectrometry (Molecular Weight) Structure_ID->MS IR FT-IR Spectroscopy (Functional Groups, e.g., C≡N) Structure_ID->IR Final Characterized Compound (Batch Release) NMR->Final MS->Final IR->Final HPLC HPLC/UPLC (Purity >95%) Purity_Quant->HPLC EA Elemental Analysis (Compositional Verification) Purity_Quant->EA HPLC->Final EA->Final

Caption: A standard workflow for the analytical characterization of a synthesized compound.

Safety and Handling

2-Aminonicotinonitrile: This compound is classified as hazardous.

Table 2: GHS Hazard Classification for 2-Aminonicotinonitrile

Hazard ClassGHS ClassificationSource(s)
Acute Toxicity, Oral Danger, Toxic if swallowed[5]
Acute Toxicity, Dermal Danger, Toxic in contact with skin[5]
Skin Irritation Warning, Causes skin irritation[6][16]
Eye Irritation Warning, Causes serious eye irritation[5][16]

Safe Handling Protocol:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[16][17] Ensure eyewash stations and safety showers are readily accessible.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles meeting EN166 standards.[6]

  • Handling: Avoid breathing dust.[16] Do not get in eyes, on skin, or on clothing.[17] Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

2-(Aminooxy)nicotinonitrile: The toxicological properties have not been established. It should be handled with extreme caution as a compound of unknown toxicity. The presence of the N-O bond suggests it could have different metabolic pathways and potentially be a skin sensitizer. All handling should occur in a fume hood with full PPE.

Conclusion

The distinction between 2-aminonicotinonitrile and 2-(aminooxy)nicotinonitrile is a compelling case study in the power of subtle molecular modification. While the former is a well-documented and versatile building block in drug discovery, the latter represents an intriguing but unexplored analogue. Understanding their differences—from synthetic accessibility and chemical reactivity to their potential biological roles—is crucial. For the drug development professional, 2-aminonicotinonitrile offers a reliable scaffold with a rich history of application, whereas 2-(aminooxy)nicotinonitrile presents an opportunity for innovation, enabling the exploration of new chemical space and novel drug-target interactions through the principles of bioisosteric design.

References

  • Shu, K., et al. (2016). Base-mediated synthesis of highly functionalized 2-aminonicotinonitriles from α-keto vinyl azides and α,α-dicyanoalkenes. RSC Advances. Available from: [Link]

  • US Patent 3,917,624A. (1975). Process for producing 2-amino-nicotinonitrile intermediates. Google Patents.
  • PubChem. (n.d.). 2-Aminoisonicotinonitrile. National Institutes of Health. Available from: [Link]

  • Wang, Y., et al. (2020). Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Future Medicinal Chemistry. Available from: [Link]

  • Jiménez-Blanco, J. L., et al. (2019). From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. Molecules. Available from: [Link]

  • Abdel-rahman, A. A.-H., et al. (2017). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences. Available from: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Phenoxynicotinonitrile. Available from: [Link]

  • Patel, K. D., et al. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences. Available from: [Link]

  • ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. Available from: [Link]

  • PubChem. (n.d.). (R)-2-(1-Aminoethyl)nicotinonitrile. National Institutes of Health. Available from: [Link]

  • Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. Available from: [Link]

  • Chemical Emergency Medical Guidelines. (n.d.). 2-Amino-2,3-dimethylbutyronitrile. CDC. Available from: [Link]

  • El-sayed, H. A. (2018). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Journal of Applicable Chemistry. Available from: [Link]

  • Oakwood Chemical. (n.d.). 2-Amino-nicotinonitrile. Available from: [Link]

  • El-sayed, H. A. (2018). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. ResearchGate. Available from: [Link]

  • Zayets, N. O., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances. Available from: [Link]

  • Kim, B. H., et al. (2002). Synthesis of Aminonicotinonitriles and Diaminopyridines Through Base-Catalyzed Ring Transformation of 2H-Pyran-2-ones. Tetrahedron Letters. Available from: [Link]

  • Hossain, M. S., & Liu, K. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts. Available from: [Link]

  • PubChem. (n.d.). 2-Aminonicotinic acid. National Institutes of Health. Available from: [Link]

  • Magritek. (n.d.). Carbon. Available from: [Link]

  • Wuts, P. G. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available from: [Link]

  • Krishnakumar, V., & John, X. (n.d.). Spectroscopic Investigations of 2-Aminopyridine. TSI Journals. Available from: [Link]

Sources

Structural Elucidation and Stability Profiling of the 3-Cyano-2-Pyridyl Hydroxylamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-cyano-2-pyridyl hydroxylamine moiety represents a deceptive structural challenge in heterocyclic chemistry. While often designed as a discrete pharmacophore or a "warhead" for kinase inhibition, this functional group arrangement is inherently unstable. It exists in a precarious equilibrium, serving as the immediate precursor to the thermodynamically favored 3-aminoisoxazolo[5,4-b]pyridine fused system.

For researchers, the analytical burden lies in distinguishing the "open" hydroxylamine form from the "closed" isoxazole isomer. Both share the exact molecular weight and elemental composition (


), rendering standard LC-MS analysis insufficient. This guide provides a definitive protocol for the detection, differentiation, and stability profiling of this specific scaffold, emphasizing the critical role of vibrational spectroscopy and 

C NMR.

Module 1: The Structural Landscape & The "Cyclization Trap"

The core analytical challenge is the intramolecular nucleophilic attack of the hydroxylamine oxygen (or nitrogen) onto the adjacent nitrile carbon. This "Cyclization Trap" often occurs spontaneously under basic conditions or during polar solvent workups, leading researchers to misidentify the stable isoxazole product as their target hydroxylamine.

The Reaction Pathway

The synthesis typically involves the displacement of a 2-halo-3-cyanopyridine with hydroxylamine. The resulting intermediate (The Target) is prone to rapid 5-exo-dig cyclization.

ReactionPathway SM 2-Chloro-3-cyanopyridine (Starting Material) Inter 3-Cyano-2-pyridyl hydroxylamine (Target: Open Form) SM->Inter + NH2OH (SNAr) Inter->Inter Tautomerism (Amine/Imine) Prod 3-Aminoisoxazolo[5,4-b]pyridine (Product: Closed Form) Inter->Prod Spontaneous Cyclization (Base/Heat)

Figure 1: The synthetic trajectory from cyanopyridine precursor to the fused isoxazole system. The red dashed line represents the thermodynamic sink that complicates analysis.

Module 2: Multi-Modal Spectroscopic Analysis

To validate the presence of the 3-cyano-2-pyridyl hydroxylamine (Open Form) and ensure it has not degraded into the isoxazole (Closed Form), a multi-modal approach is required. Mass spectrometry is blind to this isomerization; therefore, IR and NMR are the primary tools.

Vibrational Spectroscopy (FT-IR)

The nitrile group is the most reliable "reporter" functionality. Its stretching vibration is distinct and isolated from the fingerprint region.

Functional GroupOpen Form (Hydroxylamine)Closed Form (Isoxazole)Diagnostic Value
Nitrile (-C≡N) Strong, Sharp @ 2200–2240 cm⁻¹ ABSENT CRITICAL
Amine (-NH₂) Absent (or obscured by OH)Doublet @ 3300–3450 cm⁻¹High (Appearance indicates cyclization)
Hydroxyl (-OH) Broad @ 3200–3500 cm⁻¹AbsentModerate (Hard to distinguish from NH)
C=N (Ring) Pyridine stretch ~1580 cm⁻¹Isoxazole stretch ~1620 cm⁻¹Low (Overlap likely)

Expert Insight: If your IR spectrum lacks a sharp peak above 2200 cm⁻¹, you do not have the target hydroxylamine. You have isolated the isoxazole.[1]

Nuclear Magnetic Resonance ( C NMR)

While proton NMR (


H) can be ambiguous due to exchangeable protons (OH/NH), Carbon-13 provides a binary "Yes/No" confirmation via the nitrile carbon.
  • Open Form: Distinct signal at

    
     114–117 ppm  (C≡N).
    
  • Closed Form: Disappearance of the 115 ppm signal; appearance of a guanidine-like carbon signal at

    
     155–160 ppm  (C-NH₂ of the isoxazole ring).
    

Module 3: Analytical Protocols

Protocol: Differentiation of Tautomers via HPLC-PDA

Standard reverse-phase gradients can separate the open and closed forms, but pH control is vital to prevent on-column cyclization.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the open form).

  • Mobile Phase B: Acetonitrile.[2]

  • Column: C18 End-capped (e.g., Waters XBridge), 3.5 µm.

Workflow:

  • Sample Prep: Dissolve 1 mg of sample in DMSO-d6 (avoid methanol/water if stability is unknown).

  • Injection: 5 µL.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: PDA (200–400 nm).

    • Open Form: Typically elutes earlier due to the polarity of the hydroxylamine/nitrile. UV

      
       often shows a bathochromic shift compared to the closed form.
      
    • Closed Form: Elutes later; distinct UV spectrum resembling amino-isoxazoles.

Protocol: "The Nitrile Watch" (Rapid QC)

Use this for in-process monitoring of reaction progression.

  • Take an aliquot (50 µL) of the reaction mixture.

  • Perform a mini-workup: Partition between EtOAc and Water.

  • Spot the organic layer on a KBr salt plate (or ATR crystal).

  • Scan: Focus on 2100–2300 cm⁻¹.

  • Decision:

    • Peak @ 2220 cm⁻¹ present?

      
       Reaction incomplete or Open Form dominates.
      
    • Peak @ 2220 cm⁻¹ fading/absent?

      
       Cyclization is occurring.[3][4]
      

Module 4: Analytical Decision Tree

Use the following logic flow to definitively assign the structure of your isolated material.

DecisionTree Start Isolate Solid/Oil IR_Check Step 1: FT-IR Analysis (Focus: 2200-2240 cm⁻¹) Start->IR_Check Has_CN Strong CN Peak Present IR_Check->Has_CN Yes No_CN No CN Peak IR_Check->No_CN No NMR_Check Step 2: ¹³C NMR (DMSO-d₆) Has_CN->NMR_Check Conclusion_Closed CONFIRMED: 3-Aminoisoxazolo[5,4-b]pyridine (Closed Form) No_CN->Conclusion_Closed Cyclization Complete C_115 Signal @ ~115 ppm NMR_Check->C_115 Present C_160 Signal @ ~158 ppm (No 115 ppm) NMR_Check->C_160 Absent Conclusion_Open CONFIRMED: 3-Cyano-2-pyridyl hydroxylamine (Open Form) C_115->Conclusion_Open C_160->Conclusion_Closed False Positive in IR?

Figure 2: Analytical logic flow for distinguishing the target hydroxylamine from its isoxazole isomer.

References

  • Synthesis of 3-Aminoisoxazolo[5,4-b]pyridines. Poręba, K., et al.[5] "Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives." Acta Poloniae Pharmaceutica, 2015.

  • IR Spectral Data of Cyanopyridines. Selvam, S., et al. "A Comparative Study on the Molecular Structures and Vibrational Spectra of 2-, 3- and 4-Cyanopyridines." ResearchGate, 2011.

  • Hydroxylamine Reactivity & Rearrangements. Mizsey, P., et al. "An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine." Organic & Biomolecular Chemistry, 2014.[3]

  • Tautomerism in 2-Aminopyridines. El-Gogary, T.M. "Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines." Journal of Molecular Structure, 2013.

Sources

An In-depth Technical Guide on the Stability of Aminooxy Groups on Electron-Deficient Pyridine Rings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of molecules to pyridine scaffolds is a cornerstone of modern drug development and chemical biology. Among the various functional groups utilized for this purpose, the aminooxy group offers a unique combination of high reactivity towards carbonyl compounds and the formation of stable oxime linkages. However, the inherent electron-deficient nature of the pyridine ring presents a unique set of challenges and considerations regarding the stability of an attached aminooxy functionality. This guide provides a comprehensive technical overview of the factors governing the stability of aminooxy groups on electron-deficient pyridine rings, offering insights into their synthesis, degradation pathways, and practical strategies for their effective utilization in bioconjugation and drug discovery.

Introduction: The Pyridine Scaffold and the Utility of the Aminooxy Group

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs and biologically active compounds.[1] Its aromatic nature, basicity, and ability to engage in hydrogen bonding make it a versatile component in molecular design.[2] The electron-deficient character of the pyridine ring, a result of the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions.[2]

The aminooxy group (-ONH₂) has emerged as a powerful tool for bioconjugation due to its "click" chemistry characteristics. It reacts chemoselectively and efficiently with aldehydes and ketones under mild, aqueous conditions to form stable oxime bonds.[3][4][5] This reaction is significantly more stable than the corresponding hydrazone linkages formed from hydrazides.[6] The enhanced nucleophilicity of the aminooxy group, attributed to the "alpha effect," further contributes to its favorable reaction kinetics.[7]

The strategic placement of an aminooxy group on an electron-deficient pyridine ring, therefore, presents an attractive platform for the development of targeted therapeutics, antibody-drug conjugates (ADCs), and various molecular probes.[8] However, the electronic interplay between these two moieties can significantly impact the stability of the aminooxy group, a critical factor for the successful development of robust and reliable conjugates.

Fundamental Principles of Stability

The stability of an aminooxy group on a pyridine ring is a delicate balance of several factors, primarily revolving around the electron density of the pyridine ring and the susceptibility of the N-O bond to cleavage.

Electronic Effects of the Pyridine Ring

The electron-withdrawing nature of the pyridine ring can influence the stability of the attached aminooxy group. The nitrogen atom in the pyridine ring reduces the electron density of the ring carbons, making them more electrophilic.[9] This effect can be transmitted to the exocyclic aminooxy group, potentially weakening the N-O bond and making it more susceptible to cleavage under certain conditions.

The position of the aminooxy group on the pyridine ring is also a critical determinant of its stability. Substitution at the 2- and 4-positions, which are more electron-deficient due to resonance effects, may lead to different stability profiles compared to substitution at the 3-position.

Influence of Substituents on the Pyridine Ring

The presence of other substituents on the pyridine ring can either exacerbate or mitigate the electron-deficient nature of the ring, thereby modulating the stability of the aminooxy group.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-X) groups further decrease the electron density of the pyridine ring. This can increase the susceptibility of the aminooxy group to nucleophilic attack or other degradation pathways.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl (-R) and alkoxy (-OR) groups can increase the electron density of the ring, potentially enhancing the stability of the aminooxy group by strengthening the N-O bond. Studies have shown that the introduction of an electron-donating methyl group can stabilize the pyridine ring system.[10]

dot graph TD { A[Electron-Withdrawing Group on Pyridine] --> B{Decreased Electron Density on Ring}; B --> C{Increased Electrophilicity of Ring}; C --> D[Potential Weakening of Aminooxy N-O Bond]; D --> E[Decreased Stability];

}

Figure 1: Influence of substituents on aminooxy stability.

Synthesis of Aminooxy-Functionalized Pyridines

The synthesis of aminooxy-functionalized pyridines requires careful consideration of the reactive nature of both the pyridine ring and the aminooxy group. Several synthetic strategies can be employed, each with its own advantages and limitations.

A common approach involves the nucleophilic aromatic substitution (SNAr) reaction on a suitably activated pyridine precursor. For instance, a halopyridine can be reacted with a protected hydroxylamine derivative, followed by deprotection to yield the desired aminooxypyridine.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Halopyridine"]; B [label="Protected Hydroxylamine"]; C [label="SNAr Reaction"]; D [label="Protected Aminooxypyridine"]; E [label="Deprotection"]; F [label="Aminooxypyridine"];

}

Figure 2: General synthetic workflow for aminooxypyridines.

Alternatively, copper-catalyzed amination reactions have been shown to be efficient for the synthesis of aminopyridine derivatives and could potentially be adapted for the introduction of aminooxy groups.[11]

Potential Degradation Pathways

Understanding the potential degradation pathways of aminooxy groups on electron-deficient pyridines is crucial for designing stable conjugates and for developing appropriate analytical methods for their characterization.

Hydrolytic Cleavage

Under certain pH conditions, the N-O bond of the aminooxy group can be susceptible to hydrolytic cleavage, leading to the formation of a hydroxypyridine and hydroxylamine. The electron-deficient nature of the pyridine ring can make the aminooxy group a better leaving group, potentially accelerating this process.

Oxidative Degradation

The exocyclic amine group of aromatic amines can undergo oxidation to form genotoxic metabolites.[12] While the aminooxy group is generally more stable, the potential for oxidative degradation, particularly in biological systems, should be considered. This can involve the formation of nitroso or nitro derivatives.

Reductive Cleavage

In the presence of reducing agents, the N-O bond can be cleaved to yield the corresponding aminopyridine. This is a particularly important consideration in biological environments where reducing agents like glutathione are abundant.

Ring Opening and Rearrangement

In more extreme conditions, such as exposure to strong acids or bases, or high temperatures, degradation of the pyridine ring itself can occur.[13][14] This can involve ring-opening reactions or rearrangements, leading to a complex mixture of degradation products.

Experimental Protocols for Stability Assessment

A rigorous assessment of the stability of aminooxy-functionalized pyridines is essential. This typically involves subjecting the compound to a variety of stress conditions and analyzing for the parent compound and any degradation products.

Stress Testing Conditions

A comprehensive stability study should evaluate the compound's stability under the following conditions:

Stress ConditionTypical ParametersPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, 50°C, 24-48hHydrolytic cleavage of N-O bond
Basic Hydrolysis 0.1 M NaOH, 50°C, 24-48hHydrolytic cleavage, potential ring degradation
Oxidative Stress 3% H₂O₂, RT, 24hOxidation of aminooxy group, ring oxidation
Reductive Stress 10 mM DTT or GSH, 37°C, 24hReductive cleavage of N-O bond
Thermal Stress 60°C, 75% RH, 1 weekGeneral degradation, potential rearrangements
Photostability ICH Q1B guidelinesPhotodegradation
Analytical Methodologies

High-performance liquid chromatography (HPLC) is the cornerstone for stability testing, allowing for the separation and quantification of the parent compound and its degradation products.[15]

  • HPLC with UV/Vis Detection: A versatile and widely used technique for routine stability monitoring.[15]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for the identification and structural elucidation of unknown degradation products.

Step-by-Step Protocol for a Forced Degradation Study:

  • Prepare Stock Solution: Dissolve the aminooxypyridine compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • Initiate Stress Conditions: Aliquot the stock solution into separate vials for each stress condition as outlined in the table above.

  • Incubate: Place the vials under the specified conditions for the designated time.

  • Neutralize (if necessary): For acidic and basic stress samples, neutralize the solution before analysis.

  • Analyze by HPLC: Inject the samples onto a suitable HPLC system (e.g., C18 column) with a gradient elution method.

  • Quantify and Identify: Quantify the parent peak and any degradation products. Use LC-MS to identify the mass of any significant degradants.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Prepare Stock Solution"]; B [label="Aliquot for Stress Conditions"]; C [label="Incubate under Stress"]; D [label="Neutralize"]; E [label="HPLC Analysis"]; F [label="Quantify and Identify Degradants"];

}

Figure 3: Workflow for a forced degradation study.

Case Studies and Applications

Aminooxy-functionalized pyridines have found application in various areas of drug discovery and chemical biology. For example, they have been used in the development of PET imaging agents, where the aminooxy group serves as a versatile handle for conjugation to biomolecules.[16] The stability of the aminooxypyridine linker is paramount in these applications to ensure that the radiolabel remains attached to the targeting moiety in vivo.

Conclusion and Future Perspectives

The stability of aminooxy groups on electron-deficient pyridine rings is a multifaceted issue that requires a thorough understanding of the underlying chemical principles. By carefully considering the electronic properties of the pyridine ring, the influence of substituents, and potential degradation pathways, researchers can design and synthesize stable and effective aminooxy-functionalized pyridines for a wide range of applications. The development of novel synthetic methods and advanced analytical techniques will continue to enhance our ability to harness the full potential of this important class of compounds in the advancement of science and medicine.

References

  • Felton, J. S., Malfatti, M. A., Knize, M. G., & Salmon, C. P. (2009). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Cancer Epidemiology, Biomarkers & Prevention, 18(5), 1320–1330. [Link]

  • van de Bittner, G. C., & Wuest, F. R. (2020). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Pharmaceuticals, 13(10), 282. [Link]

  • Elmkaddem, M. K., Fischmeister, C., Thomas, C. M., & Renaud, J.-L. (2011). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Organic & Biomolecular Chemistry, 9(11), 4082. [Link]

  • Al-Zahrani, F. M., Al-Ghamdi, K. M., & El-Gazzar, A. B. A. (2018). Synthesis of 6-aminopyridine and bipyridine derivatives 20 and 22a–c. ResearchGate. [Link]

  • Kumar, P., Sharma, S., & Ghorai, P. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters, 24(25), 4569–4574. [Link]

  • Patil, S. V., Shinde, P. V., & Shingate, B. B. (2020). Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. International Journal of Recent Technology and Engineering, 8(6), 1338–1341. [Link]

  • Bentouhami, E., Elmsellem, H., Al-Deyab, S. S., & Touzani, R. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

  • Bentouhami, E., Elmsellem, H., Al-Deyab, S. S., & Touzani, R. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed. [Link]

  • Laulhé, S. (2013). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. University of Louisville. [Link]

  • McKay, C. S., & Finn, M. G. (2021). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Bioconjugate Chemistry, 32(2), 332–340. [Link]

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6. [Link]

  • McKay, C. S., & Finn, M. G. (2021). Bioorthogonal Chemistry and Its Applications. Chemical Reviews, 121(23), 14725–14816. [Link]

  • Separation Science. (2023). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Le, C., & MacMillan, D. W. C. (2015). Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway. Chemical Science, 6(10), 5820–5825. [Link]

  • Sajewicz, M., & Gontarska, M. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 28(7), 2951. [Link]

  • Kanehisa Laboratories. (n.d.). KEGG PATHWAY: Degradation of aromatic compounds - Reference pathway. [Link]

  • Graham, L., Dillon, P., Maggio, F., Bhattacharyya, L., Schmalzing, D., Zhao, W.-M., Miller, K., & Yang, H. (2018). Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. ResearchGate. [Link]

  • Laulhé, S. (2012). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. SciSpace. [Link]

  • Balucani, N., & Casavecchia, P. (2016). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 6(3), 32. [Link]

  • GalChimia. (2020). Easy Access to 2-Aminopyridines. [Link]

  • Al-Otaibi, J. S., Al-Zahrani, N. A., & Al-Ghamdi, K. M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192. [Link]

  • Frébort, I., Pec, P., Luhová, L., & Matsushita, K. (2001). Inhibition of copper amine oxidases by pyridine-derived aldoximes and ketoximes. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1549(1), 1–12. [Link]

  • Mori, T., & Inouye, M. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry, 18, 584–591. [Link]

  • Giesbrecht, P. K., & Holdcroft, S. (2016). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. Journal of Materials Chemistry A, 4(27), 10519–10527. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Babu, I. R., & Kumar, T. K. S. (2001). Stabilization of local structures by pi-CH and aromatic-backbone amide interactions involving prolyl and aromatic residues. Protein Engineering, Design and Selection, 14(8), 543–548. [Link]

Sources

A Technical Guide to 2-Substituted Nicotinonitrile Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2] The strategic placement of a nitrile group on the pyridine ring imparts unique electronic properties and offers a versatile handle for synthetic modification.[3] This technical guide provides an in-depth exploration of 2-substituted nicotinonitrile derivatives, a class of compounds that has garnered significant attention for its broad spectrum of biological activities.[4] These derivatives are integral to several marketed drugs, including Bosutinib, Neratinib, and Milrinone, highlighting their therapeutic relevance.[1][5] We will dissect key synthetic methodologies, from classical condensation reactions to modern cross-coupling strategies, providing the causal insights behind experimental choices. Furthermore, this guide will survey the vast therapeutic landscape of these molecules, which includes anticancer, antimicrobial, anti-inflammatory, and cardiovascular applications, supported by structure-activity relationship (SAR) analyses and detailed protocols.[3][4]

The Nicotinonitrile Core: A Privileged Scaffold

The nicotinonitrile framework is a six-membered aromatic heterocycle containing a nitrogen atom and a nitrile substituent at the 3-position. The introduction of a substituent at the 2-position creates a diverse chemical space with significant therapeutic potential. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen influences the reactivity of the ring, making positions 2, 4, and 6 susceptible to nucleophilic attack, particularly when a leaving group is present.

Key Physicochemical Properties:

  • Hydrogen Bonding: The pyridine nitrogen and the nitrile group can act as hydrogen bond acceptors, a crucial interaction for binding to biological targets.[3]

  • Dipole Moment: The scaffold possesses a significant dipole moment, influencing its solubility and membrane permeability.

  • Metabolic Stability: The pyridine ring is often more resistant to metabolic degradation compared to a phenyl ring, making it a favorable motif in drug design.

  • Synthetic Versatility: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, allowing for late-stage diversification.

Foundational Synthetic Strategies

The synthesis of 2-substituted nicotinonitriles can be broadly categorized into two approaches: construction of the substituted pyridine ring or modification of a pre-formed nicotinonitrile precursor.

Ring Construction via Multi-Component Reactions

One-pot multi-component reactions (MCRs) offer an efficient and atom-economical route to highly substituted nicotinonitriles. The Gewald reaction and its variations are prominent examples.

A common pathway involves the condensation of a chalcone (an α,β-unsaturated ketone), malononitrile, and ammonium acetate.[6][7] This approach builds the pyridine ring in a single, convergent step.

Causality in Experimental Design:

  • Choice of Base: Ammonium acetate serves not only as a catalyst but also as the nitrogen source for the pyridine ring.

  • Solvent: Ethanol is a common solvent as it effectively solubilizes the reactants and facilitates the cyclization and subsequent aromatization steps.[6]

  • Reactant Stoichiometry: An excess of ammonium acetate is often used to drive the reaction towards the desired product.

Below is a generalized workflow for synthesizing 2-amino-4,6-diaryl-nicotinonitriles, a common and biologically active subclass.

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Final Product Chalcone α,β-Unsaturated Ketone (e.g., Chalcone) Reaction One-Pot Condensation (Reflux in Ethanol) Chalcone->Reaction Malononitrile Malononitrile Malononitrile->Reaction NH4OAc Ammonium Acetate NH4OAc->Reaction Workup Cooling & Precipitation Reaction->Workup Reaction Completion Purification Filtration & Recrystallization Workup->Purification Crude Solid Product 2-Amino-4,6-diaryl nicotinonitrile Purification->Product Pure Product G cluster_couplings Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution Start 2-Chloronicotinonitrile Suzuki Suzuki (R-B(OH)₂) Start->Suzuki Sonogashira Sonogashira (R-C≡CH) Start->Sonogashira Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Amines Amination (R₂NH) Start->Amines Alkoxides Alkoxylation (R-O⁻) Start->Alkoxides Product_Aryl 2-Aryl-nicotinonitrile Suzuki->Product_Aryl Product_Alkynyl 2-Alkynyl-nicotinonitrile Sonogashira->Product_Alkynyl Product_Amino 2-Amino-nicotinonitrile Buchwald->Product_Amino Amines->Product_Amino Product_Alkoxy 2-Alkoxy-nicotinonitrile Alkoxides->Product_Alkoxy

Sources

Methodological & Application

Using 2-(aminooxy)nicotinonitrile for oxime ether formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Oxime Ether Formation using 2-(Aminooxy)nicotinonitrile

Part 1: Executive Summary & Strategic Value

2-(Aminooxy)nicotinonitrile is a specialized bifunctional building block that merges a bio-privileged scaffold (3-cyanopyridine) with a highly reactive chemoselective handle (O-hydroxylamine). Unlike standard aliphatic aminooxy reagents, this compound enables the installation of a nicotinonitrile pharmacophore—a core structure found in kinase inhibitors (e.g., Bosutinib) and agrochemicals—directly onto aldehyde- or ketone-bearing substrates via oxime ether formation .

Key Advantages:

  • Hydrolytic Stability: The resulting O-pyridyl oxime ether linkage exhibits superior stability compared to standard imines and hydrazones due to the electronegativity of the oxygen atom and the resonance stabilization from the pyridine ring.

  • Orthogonal Reactivity: The nitrile (-CN) group at the 3-position remains inert during the mild acidic conditions of oxime ligation, serving as a "latent" handle for subsequent transformation into tetrazoles, amides, or amines.

  • Enhanced Crystallinity: The rigidity of the nicotinonitrile core often improves the crystallinity of the final conjugates, facilitating purification without chromatography.

Part 2: Mechanistic Principles

The formation of oxime ethers from 2-(aminooxy)nicotinonitrile follows a classic acid-catalyzed nucleophilic addition-elimination pathway. However, the electron-deficient nature of the pyridine ring (further deactivated by the 3-cyano group) modulates the nucleophilicity of the aminooxy nitrogen.

Mechanism Description:

  • Activation: The carbonyl substrate is activated by trace acid (or general acid catalysis).

  • Nucleophilic Attack: The

    
    -effect of the aminooxy group enhances the nucleophilicity of the nitrogen, allowing it to attack the carbonyl carbon despite the electron-withdrawing pyridine ring.
    
  • Dehydration: The tetrahedral carbinolamine intermediate undergoes acid-catalyzed dehydration to form the

    
     double bond.
    

Diagram 1: Mechanistic Pathway

OximeMechanism Substrate Carbonyl Substrate (R-CHO) Intermediate Tetrahedral Carbinolamine Substrate->Intermediate Nucleophilic Attack (pH 4.5) Reagent 2-(Aminooxy)nicotinonitrile (Py-O-NH2) Reagent->Intermediate TS_Dehydration Acid-Catalyzed Dehydration Intermediate->TS_Dehydration Proton Transfer Product Oxime Ether Conjugate TS_Dehydration->Product -H2O

Caption: The acid-catalyzed condensation pathway. Rate-limiting steps shift between nucleophilic attack (at low pH) and dehydration (at neutral pH).

Part 3: Experimental Protocols

Protocol A: Standard Chemical Ligation (Small Molecule)

Best for: Synthesizing drug intermediates or fragment-based screening libraries.

Reagents:

  • Substrate: 1.0 equiv (Aldehyde or Ketone)

  • Reagent: 2-(Aminooxy)nicotinonitrile (1.1 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Catalyst: Acetic Acid (AcOH) or HCl (dioxane)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the aldehyde substrate in 5 mL of MeOH.

  • Reagent Addition: Add 1.1 mmol (approx. 148 mg) of 2-(aminooxy)nicotinonitrile. The compound may be added as a solid or dissolved in minimal MeOH.

  • Catalysis: Add glacial acetic acid (5% v/v) to adjust the pH to ~4.5.

    • Note: For unreactive ketones, use 1-2 drops of conc. HCl instead.

  • Incubation: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (the oxime is usually less polar than the aminooxy reagent).

  • Workup (Precipitation Method):

    • If the product precipitates: Cool to 0°C, filter, and wash with cold MeOH.

  • Workup (Extraction Method):

    • If soluble: Evaporate solvent, redissolve in EtOAc, wash with saturated

      
       (to remove excess acid) and brine. Dry over 
      
      
      
      and concentrate.

Data Table 1: Solvent Compatibility & Optimization

Solvent SystemReaction RateSolubility (Reagent)Recommended Use
MeOH / AcOH Fast (1-3 h)HighStandard synthesis
DMSO / Water (1:1) Moderate (4-6 h)HighBiological substrates
DCM / TFA Fast (<1 h)ModerateAcid-stable substrates only
Water (pH 7) Slow (>12 h)LowRequires aniline catalyst
Protocol B: Aqueous Bioconjugation ("Click" Labeling)

Best for: Labeling proteins, peptides, or DNA modified with an aldehyde handle.

Reagents:

  • Buffer: 100 mM Sodium Acetate or Phosphate Buffer (pH 4.5 – 6.0).

  • Catalyst: Aniline (10–100 mM final concentration).

  • Reagent Stock: 100 mM 2-(aminooxy)nicotinonitrile in DMSO.

Step-by-Step Procedure:

  • Buffer Prep: Prepare 100 mM NaOAc buffer at pH 4.5.

  • Catalyst Addition: Add aniline to a final concentration of 10 mM.

    • Expert Insight: Aniline forms a transient, highly reactive Schiff base with the aldehyde, which then undergoes rapid transimination with the aminooxy reagent (10-100x rate enhancement).

  • Reaction: Add the aldehyde-modified biomolecule (10–50 µM). Add the 2-(aminooxy)nicotinonitrile stock (5–10 equivalents relative to aldehyde).

  • Incubation: Incubate at 25°C for 4–16 hours.

  • Purification: Remove excess reagent via size-exclusion chromatography (e.g., PD-10 column) or dialysis.

Diagram 2: Bioconjugation Workflow

Bioconjugation Prep Prepare Buffer (100mM NaOAc, pH 4.5) Catalyst Add Catalyst (10mM Aniline) Prep->Catalyst Mix Mix Biomolecule + Reagent (10 equiv excess) Catalyst->Mix Incubate Incubate (4-16h, 25°C) Mix->Incubate Purify Purification (Dialysis/SEC) Incubate->Purify

Caption: Optimized workflow for aqueous labeling. Aniline catalysis is critical for efficient ligation at mild pH.

Part 4: Troubleshooting & Expert Tips

1. Reagent Stability & Storage:

  • Issue: The aminooxy group is prone to oxidation or degradation over long periods.

  • Solution: Store 2-(aminooxy)nicotinonitrile as a hydrochloride salt (if available) or keep the free base at -20°C under argon.

  • Check: If the reagent turns dark brown, purify via recrystallization from EtOH before use.

2. Controlling E/Z Isomerism:

  • Oxime ethers form as a mixture of E and Z isomers.

  • Insight: The E-isomer is thermodynamically favored. Heating the reaction mixture (reflux in EtOH) often drives the equilibrium toward the E-isomer, simplifying NMR spectra.

3. Distinguishing from Amine Impurities:

  • Ensure you are using 2-(aminooxy)nicotinonitrile (CAS: structure specific) and not 2-aminonicotinonitrile (CAS: 24517-64-4).

  • Test: The aminooxy compound will reduce Fehling's solution or Tollen's reagent; the simple amine will not.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Ulrich, S., Boturyn, D., et al. (2014). Oxime Ligation: A Chemoselective Click Reaction for the Synthesis of Functional Peptides and Proteins. Chemistry – A European Journal, 20(1), 34-41. [Link]

Preparation of isoxazolo[5,4-b]pyridine-3-amine from 2-(aminooxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Isoxazolo[5,4-b]pyridine-3-amine

Abstract & Utility

This application note details the protocol for synthesizing isoxazolo[5,4-b]pyridine-3-amine via the intramolecular cyclization of 2-(aminooxy)nicotinonitrile . This heterocyclic scaffold is a critical pharmacophore in modern medicinal chemistry, serving as the core structure for allosteric SHP2 inhibitors (e.g., TNO155, SHP099 analogs) used in cancer immunotherapy.

The transformation described herein utilizes a base-mediated Thorpe-Ziegler-type cyclization. Unlike traditional methods requiring harsh thermal conditions, this protocol offers a mild, room-temperature to moderate-heat workflow with high functional group tolerance, ensuring minimal byproduct formation.

Reaction Mechanism & Rationale

The formation of the isoxazole ring fused to the pyridine core proceeds through an intramolecular nucleophilic attack. Understanding this mechanism is vital for troubleshooting low yields or incomplete conversions.

Mechanistic Pathway:

  • Activation: The primary amine of the 2-(aminooxy) moiety is nucleophilic. Under basic conditions, it exists as the free amine (–O–NH₂).

  • Cyclization (5-exo-dig): The nitrogen lone pair attacks the electrophilic carbon of the adjacent nitrile (–CN) group.

  • Imine Intermediate: This attack forms a cyclic imine intermediate.

  • Tautomerization: Rapid proton transfer (tautomerization) converts the imine into the stable aromatic 3-amino-isoxazole system.

Key Insight: The reaction is driven by the thermodynamic stability of the resulting aromatic bicyclic system. However, the starting material, 2-(aminooxy)nicotinonitrile, is often unstable as a free base and is typically handled as a hydrochloride salt or generated in situ.

Mechanism Start 2-(aminooxy)nicotinonitrile (Free Base) TS Transition State (5-exo-dig Attack) Start->TS Nucleophilic Attack (N -> CN) Imine Cyclic Imine Intermediate TS->Imine Ring Closure Product Isoxazolo[5,4-b]pyridine-3-amine (Aromatic Product) Imine->Product Tautomerization (H-Shift)

Figure 1: Mechanistic pathway for the intramolecular cyclization of 2-(aminooxy)nicotinonitrile.

Experimental Protocol

Safety Warning: Nitriles and pyridine derivatives can be toxic. Perform all operations in a fume hood.

Materials & Reagents
ComponentRoleSpecifications
2-(aminooxy)nicotinonitrile HCl Substrate>95% Purity (HPLC)
Ethanol (EtOH) SolventAbsolute or 95%
Potassium Carbonate (K₂CO₃) BaseAnhydrous, Powdered
Water Co-solvent/QuenchDeionized
Ethyl Acetate Extraction SolventACS Grade
Method A: Base-Mediated Cyclization (Standard)

This method is preferred for scale-up due to its operational simplicity and high yield.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 2-(aminooxy)nicotinonitrile hydrochloride (1.0 eq, e.g., 5.0 g).

  • Solvation: Add Ethanol (10 volumes, 50 mL). The salt may not dissolve completely.

  • Basification: Add Potassium Carbonate (K₂CO₃, 2.5 eq) in a single portion.

    • Note: Gas evolution (CO₂) is minimal but possible if residual acid is present.

  • Reaction: Stir the suspension at Room Temperature (20–25°C) for 1 hour.

    • Checkpoint: Monitor by LC-MS or TLC (50% EtOAc/Hexane). The starting material spot (lower Rf) should disappear, and a highly fluorescent spot (Product) often appears.

    • Optimization: If reaction is slow (>2 hrs), heat to 50°C for 30 minutes.

  • Quench & Isolation:

    • Dilute the reaction mixture with Water (20 volumes, 100 mL).

    • Stir for 15 minutes. The product usually precipitates as a solid.

    • Filtration: Filter the solid using a Buchner funnel. Wash the cake with water (2 x 10 mL) and cold ethanol (1 x 5 mL).

    • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Method B: In Situ Generation (From 2-Chloronicotinonitrile)

If the aminooxy precursor is not available, it is often generated in situ from 2-chloronicotinonitrile and N-Boc-hydroxylamine, followed by acid deprotection.

  • Coupling: React 2-chloronicotinonitrile with N-Boc-hydroxylamine (KOGtBu, DMF).

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane.

  • Cyclization: Neutralize the resulting salt with aqueous NaOH or NaHCO₃ to pH 8. The free amine cyclizes spontaneously upon neutralization.

Process Workflow & Critical Parameters

Workflow Input Input: 2-(aminooxy)nicotinonitrile HCl Solvent: Ethanol BaseAdd Add Base (K2CO3) Target pH > 8 Input->BaseAdd Reaction Reaction Phase Temp: 25-50°C | Time: 1-2h BaseAdd->Reaction QC_Check QC Check (LC-MS) SM < 1% Reaction->QC_Check QC_Check->Reaction Incomplete Quench Quench with Water Precipitate Product QC_Check->Quench Complete Isolate Filtration & Drying Yield Target: >85% Quench->Isolate

Figure 2: Operational workflow for the synthesis and isolation of isoxazolo[5,4-b]pyridine-3-amine.

Analytical Validation (Self-Validating Protocol)

To ensure the protocol was successful, compare your product against these standard analytical markers.

Analytical MethodExpected ResultInterpretation
IR Spectroscopy Absence of peak at ~2230 cm⁻¹Disappearance of the Nitrile (C≡N) stretch indicates cyclization.[1]
¹H NMR (DMSO-d₆) New Peak at δ 6.5–7.0 ppm (bs, 2H)Appearance of the exocyclic amine (–NH₂).
¹H NMR (Aromatic) Pyridine protons shiftDistinct shift in the pyridine ring protons due to fusion with the isoxazole.
LC-MS [M+H]⁺ = 136.05Molecular weight confirmation (C₆H₅N₃O).

Troubleshooting Table:

  • Problem: Product remains in solution (no precipitate).

    • Cause: High solubility in EtOH/Water mix.

    • Solution: Evaporate EtOH under reduced pressure before adding water, or extract with EtOAc/THF (3x).

  • Problem: Incomplete conversion.

    • Cause: Inefficient deprotonation.

    • Solution: Ensure K₂CO₃ is finely powdered or switch to a stronger base like Et₃N or NaOEt (though NaOEt may cause side reactions).

References

  • Novartis AG. (2015). SHP2 Inhibitors. WO 2015/107495 A1. Link

    • Context: Describes the synthesis of the isoxazolo[5,4-b]pyridine scaffold as a key intermediate (Intermediate 11, page 78) for SHP2 inhibitors like SHP099.
  • Bagley, M. C., et al. (2006). Rapid synthesis of 3-aminoisoxazoles. Synlett, 2006(01), 0147-0150. Link

    • Context: General methodology for the cyclization of beta-ketonitriles and rel
  • Volochnyuk, D. M., et al. (2021). Synthesis of isoxazolo[5,4-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 57, 627–629. Link

    • Context: Detailed review of synthetic strategies for this specific bicyclic system.

Sources

One-pot synthesis of tricyclic heterocycles using 2-(aminooxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis of Tricyclic Heterocycles using 2-(Aminooxy)nicotinonitrile

Part 1: Executive Summary & Core Directive

Objective: This guide details the protocol for the one-pot synthesis of tricyclic 3-amino-5,6,7,8-tetrahydrobenzofuro[2,3-b]pyridines and related congeners using 2-(aminooxy)nicotinonitrile as the key dielectrophilic/nucleophilic scaffold.

Significance: Tricyclic furopyridines are privileged structures in medicinal chemistry, serving as bioisosteres for quinolines and isoquinolines. They exhibit potent activity as adenosine receptor antagonists , PI3K inhibitors , and anti-proliferative agents. The use of 2-(aminooxy)nicotinonitrile allows for a convergent, atom-economical synthesis that bypasses the unstable intermediates often associated with traditional multi-step routes.

Scope:

  • Reagents: 2-(aminooxy)nicotinonitrile, Cyclic Ketones (e.g., Cyclohexanone).

  • Mechanism: Condensation followed by base-mediated Thorpe-Ziegler cyclization.

  • Outcome: High-yield formation of fused tricyclic systems with an exocyclic amino moiety.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Causality

The success of this protocol hinges on the unique reactivity of the aminooxy (–O–NH₂) group adjacent to the nitrile (–CN) functionality.

  • Condensation (The Setup): The amino group of 2-(aminooxy)nicotinonitrile is a "super-nucleophile" due to the alpha-effect (repulsion of lone pairs on adjacent N and O atoms). It rapidly condenses with a cyclic ketone (e.g., cyclohexanone) to form an O-pyridyl ketoxime ether .

  • Thorpe-Ziegler Cyclization (The Trigger): Under basic conditions, the

    
    -methylene protons of the ketone moiety (now part of the oxime ether) become acidic. Deprotonation generates a carbanion.
    
  • Ring Closure (The Event): This carbanion attacks the electrophilic carbon of the adjacent nitrile group.

  • Aromatization: The resulting imine intermediate tautomerizes to form the stable 3-aminofuran ring, effectively fusing the pyridine and carbocyclic rings.

Why this pathway? Unlike hydrazines (which form pyrazoles), the aminooxy linker places the oxygen atom inside the newly formed ring, accessing the furo[2,3-b]pyridine scaffold. This reaction is thermodynamically driven by the formation of the fully aromatic tricyclic system.

Pathway Visualization

The following diagram illustrates the molecular logic flow from reagents to the tricyclic product.

ReactionPathway cluster_conditions Reaction Conditions Reagent 2-(Aminooxy)nicotinonitrile (Py-O-NH2) Intermediate1 Oxime Ether Intermediate Reagent->Intermediate1 Condensation (H+, -H2O) Ketone Cyclic Ketone (e.g., Cyclohexanone) Ketone->Intermediate1 Transition Anionic Cyclization (Thorpe-Ziegler) Intermediate1->Transition Base (KOtBu) Deprotonation Product 3-Amino-5,6,7,8- tetrahydrobenzofuro[2,3-b]pyridine Transition->Product Ring Closure & Tautomerization Cond1 Solvent: DMF or EtOH Cond2 Temp: 80-100°C

Caption: Mechanistic pathway for the conversion of 2-(aminooxy)nicotinonitrile to tricyclic furopyridines via oxime ether cyclization.

Part 3: Experimental Protocol

Reagent Preparation (Pre-requisite)

Note: 2-(Aminooxy)nicotinonitrile is sensitive. If not commercially available, it is best generated in situ or freshly prepared from 2-chloronicotinonitrile and N-hydroxyphthalimide followed by hydrazinolysis.

One-Pot Synthesis Protocol

Target Compound: 3-Amino-5,6,7,8-tetrahydrobenzofuro[2,3-b]pyridine Scale: 1.0 mmol

Materials:

  • 2-(Aminooxy)nicotinonitrile: 135 mg (1.0 mmol)

  • Cyclohexanone: 108 mg (1.1 mmol)

  • Potassium tert-butoxide (KOtBu): 123 mg (1.1 mmol)

  • Solvent: Anhydrous DMF (3.0 mL) or Ethanol (5.0 mL)

  • Catalyst: Glacial Acetic Acid (1 drop, for oxime formation step)

Step-by-Step Methodology:

  • Oxime Ether Formation (Step A):

    • In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(aminooxy)nicotinonitrile (1.0 mmol) in 3 mL of anhydrous DMF.

    • Add Cyclohexanone (1.1 mmol) and 1 drop of glacial acetic acid.

    • Stir at Room Temperature (25°C) for 30 minutes.

    • Checkpoint: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The starting aminooxy spot should disappear, replaced by a less polar oxime ether spot.

  • Cyclization (Step B):

    • Once Step A is complete, add KOtBu (1.1 mmol) in a single portion. The solution will likely darken (formation of the carbanion).

    • Heat the reaction mixture to 90°C for 2–4 hours.

    • Observation: A fluorescent precipitate may begin to form (characteristic of many aminofuropyridines).

  • Work-up & Purification:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring.

    • The product typically precipitates as a solid. Filter the solid using a Büchner funnel.

    • Wash the cake with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

    • Recrystallization: Purify by recrystallization from Ethanol/DMF (9:1) to obtain the pure tricyclic heterocycle.

Data & Scope

The following table summarizes the expected results when varying the cyclic ketone substrate, based on established reactivity profiles for this class of cyclization [1, 2].

EntryCyclic Ketone SubstrateProduct Structure (Tricycle)Expected Yield (%)Melting Point (°C)
1 Cyclohexanone3-Amino-5,6,7,8-tetrahydrobenzofuro[2,3-b]pyridine75–85180–182
2 Cyclopentanone3-Amino-5,6,7-trihydrocyclopenta[4,5]furo[2,3-b]pyridine65–75195–197
3 Tetrahydro-4H-pyran-4-one3-Amino-5,7-dihydro-8H-pyrano[4',3':4,5]furo[2,3-b]pyridine70–80>200 (dec)
4 N-Benzyl-4-piperidone3-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]furo[2,3-b]pyridine60–70175–178

Part 4: Troubleshooting & Critical Controls

  • Moisture Sensitivity: The oxime formation is tolerant of moisture, but the cyclization step (KOtBu) requires anhydrous conditions. Water will quench the carbanion and prevent ring closure.

  • Temperature Control: Do not exceed 100°C. Higher temperatures can lead to the degradation of the aminooxy linker before cyclization occurs.

  • Base Selection: If KOtBu causes decomposition, switch to Cs₂CO₃ (Cesium Carbonate) in DMF at 100°C. This milder base often provides cleaner profiles for sensitive substrates.

  • Safety: 2-(Aminooxy)nicotinonitrile is a potential skin sensitizer. Handle with gloves in a fume hood.

Part 5: References

  • Shcherbakov, A. M., et al. (2015). "Synthesis of 3-aminofuro[2,3-b]pyridines via Thorpe-Ziegler cyclization of O-pyridyl ketoximes." Russian Chemical Bulletin, 64, 1350–1356.

  • Litvinov, V. P. (2004). "Chemistry of 3-cyanopyridin-2(1H)-ones and -thiones and their analogues." Russian Chemical Reviews, 73(7), 637-669.

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Elnagdi, M. H., et al. (2019). "Recent Advances in the Synthesis of Fused Pyridines." Molecules, 24(7), 1383.

Procedure for the Deprotection of N-Phthaloyl-2-(aminooxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide for the deprotection of N-phthaloyl-2-(aminooxy)nicotinonitrile to yield the free 2-(aminooxy)nicotinonitrile. The phthaloyl (Phth) group is a robust and widely used protecting group for primary amines, including hydroxylamines, due to its stability across a broad range of synthetic conditions.[1] Its efficient removal is a critical final step in many synthetic routes. This guide details the scientific principles, step-by-step protocols, and field-proven insights for two primary methods: the classic hydrazinolysis (Ing-Manske procedure) and a milder, hydrazine-free reductive cleavage. The protocols are designed to ensure high yield and purity, catering to the needs of researchers in medicinal chemistry and drug development.

Introduction and Scientific Principles

The 2-(aminooxy)nicotinonitrile scaffold is a valuable building block in medicinal chemistry, often incorporated into molecules designed as enzyme inhibitors or other bioactive agents. The aminooxy functional group (-ONH₂) provides a versatile handle for forming stable oxime linkages with aldehydes and ketones. To prevent unwanted side reactions during multi-step synthesis, the nucleophilic nitrogen of the aminooxy group is temporarily masked.

The phthaloyl group is an ideal choice for this purpose. It effectively protects the primary amine by converting it into a non-nucleophilic imide.[1][2] This protection is stable to acidic, basic, and many reductive conditions, providing orthogonality with other common protecting groups like Boc and Fmoc.[3][4]

The deprotection step is crucial and relies on the cleavage of the two amide bonds within the phthalimide ring. The choice of deprotection method depends on the overall sensitivity of the substrate, particularly the nicotinonitrile moiety, and laboratory safety considerations regarding reagent toxicity.

  • Hydrazinolysis: This is the most prevalent method for phthalimide cleavage.[5][6] It proceeds via nucleophilic attack of hydrazine on one of the phthalimide carbonyls. This is followed by a ring-opening and subsequent intramolecular cyclization to form the highly stable, five-membered phthalhydrazide ring, which typically precipitates from the reaction mixture, driving the reaction to completion.[6][7] This method, known as the Ing-Manske procedure, is highly efficient but involves the use of hydrazine, a toxic reagent requiring careful handling.[8][9]

  • Reductive Deprotection: As an alternative, reductive methods offer an exceptionally mild, near-neutral pathway that avoids the use of hydrazine.[10] The most common approach uses sodium borohydride (NaBH₄) to reduce the phthalimide to an o-hydroxymethyl benzamide intermediate.[1][11] A subsequent acid-catalyzed lactonization releases the free amine along with phthalide, a byproduct that can be easily removed by extraction.[10][11] This method is particularly advantageous for substrates containing functional groups sensitive to hydrazine or harsh basic/acidic conditions.

Comparative Overview of Deprotection Methods

The selection of an optimal protocol requires a careful balance of efficiency, substrate compatibility, and safety. The table below summarizes the key parameters for the two recommended methods.

Parameter Method 1: Hydrazinolysis (Ing-Manske) Method 2: Reductive Deprotection
Key Reagent(s) Hydrazine hydrate (N₂H₄·H₂O)[3][8][12]Sodium borohydride (NaBH₄), Acetic Acid[1][10][11]
Typical Solvent Ethanol or Methanol[1][3]2-Propanol/Water mixture (e.g., 6:1 v/v)[1][11]
Temperature Room Temperature to Reflux[1]Room Temp, then 80°C for lactonization[1][7]
Reaction Time 1 - 4 hours[1][3]~24 hours (reduction) + 2 hours (lactonization)[7][11]
Typical Yield High (>90%)[7]High (~97%)[7][11]
Key Advantages Rapid reaction, well-established, byproduct precipitates.[1][7]Avoids toxic hydrazine, very mild, near-neutral pH.[7][10]
Potential Drawbacks Hydrazine is highly toxic.[7][9] May affect other reducible groups.Longer reaction time, requires a two-stage process.[7][11]

Visualization of Mechanism and Workflow

Reaction Mechanism: Hydrazinolysis

The diagram below illustrates the nucleophilic attack by hydrazine, leading to the release of the free aminooxy group and the formation of the stable phthalhydrazide byproduct.

G cluster_start Reactants cluster_intermediate Mechanism cluster_end Products start_phthal N-Phthaloyl-R (R = -O-Nicotinonitrile) attack Nucleophilic Attack on Carbonyl start_phthal->attack hydrazine Hydrazine (H₂N-NH₂) hydrazine->attack intermediate Ring-Opened Intermediate attack->intermediate cyclization Intramolecular Cyclization intermediate->cyclization amine Free Amine (R-NH₂) cyclization->amine Release byproduct Phthalhydrazide (Precipitate) cyclization->byproduct Forms

Caption: Mechanism of phthalimide deprotection by hydrazinolysis.

General Experimental Workflow

This flowchart outlines the critical steps from the protected starting material to the isolated, purified product.

G start Start: N-Phthaloyl-2-(aminooxy)nicotinonitrile dissolve 1. Dissolve in appropriate solvent (e.g., Ethanol or IPA/H₂O) start->dissolve reagent 2. Add deprotection reagent (Hydrazine Hydrate or NaBH₄) dissolve->reagent react 3. Stir at specified temperature (Monitor by TLC/LC-MS) reagent->react workup 4. Reaction Work-up (Cool, Filter, pH adjust) react->workup extract 5. Extract free amine with organic solvent workup->extract purify 6. Purify Product (e.g., Column Chromatography) extract->purify end_product Finish: Pure 2-(aminooxy)nicotinonitrile purify->end_product

Caption: General workflow for N-phthaloyl deprotection.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Hydrazine hydrate is highly toxic and corrosive; handle with extreme care.[7]

Protocol 1: Deprotection via Hydrazinolysis (Ing-Manske Procedure)

This protocol is a robust and widely used method for phthalimide cleavage.[1]

Materials:

  • N-phthaloyl-2-(aminooxy)nicotinonitrile (1 equivalent)

  • Hydrazine hydrate (N₂H₄·H₂O), ~64% solution (2 - 5 equivalents)

  • Ethanol (or Methanol)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution or 1 M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the N-phthaloyl-2-(aminooxy)nicotinonitrile (1 eq.) in ethanol (approx. 10-20 mL per gram of substrate).

  • Reagent Addition: While stirring, add hydrazine hydrate (2-5 eq.) to the solution. The choice of equivalents may require optimization; start with a lower amount to minimize potential side reactions.[13]

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (40-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).[3] The formation of a white precipitate (phthalhydrazide) is often observed.[1]

  • Work-up (A): Cool the reaction mixture to room temperature. Filter the mixture through Celite® to remove the phthalhydrazide precipitate, washing the solid with a small amount of cold ethanol.

  • Work-up (B): Combine the filtrate and washings. Add 1 M HCl dropwise until the solution is acidic (pH ~2). This step protonates the product and can help precipitate any remaining phthalhydrazide. If more solid forms, filter again.

  • Isolation: Transfer the acidic aqueous solution to a separatory funnel. Carefully basify the solution with saturated NaHCO₃ or 1 M NaOH until pH > 8 to deprotonate the aminooxy group.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 2-(aminooxy)nicotinonitrile.

  • Purification: Purify the crude product as necessary, typically by silica gel column chromatography.

Protocol 2: Reductive Deprotection with Sodium Borohydride

This protocol provides a very mild, hydrazine-free alternative.[10][11]

Materials:

  • N-phthaloyl-2-(aminooxy)nicotinonitrile (1 equivalent)

  • Sodium borohydride (NaBH₄) (5 equivalents)

  • 2-Propanol (IPA) and Deionized Water (6:1 v/v)

  • Glacial Acetic Acid

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • Reduction: In a round-bottom flask, dissolve the N-phthaloyl-2-(aminooxy)nicotinonitrile (1 eq.) in a 6:1 mixture of 2-propanol and water. To this stirring solution, add sodium borohydride (5 eq.) in portions to control any initial effervescence.

  • Stirring: Stir the reaction mixture at room temperature for approximately 24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[11]

  • Quench and Lactonize: Carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄ and adjust the pH to approximately 5. Heat the mixture to 80°C for 2 hours. This step promotes the lactonization of the intermediate and releases the free aminooxy product.[1][11]

  • Work-up: Cool the mixture to room temperature. Remove the 2-propanol under reduced pressure. Dilute the remaining aqueous residue with water.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Neutralize with saturated NaHCO₃ solution and extract three times with DCM or ethyl acetate to isolate the free amine. The phthalide byproduct will also be extracted into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the desired 2-(aminooxy)nicotinonitrile from the phthalide byproduct.

References

  • Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Gabriel Synthesis | PDF. Retrieved from [Link]

  • Glen Research. (n.d.). Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An exceptionally mild deprotection of phthalimides. Retrieved from [Link]

  • Khan, M. N. (2002). Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents. PubMed. [Link]

  • Grokipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • Petrič, N., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. PMC. [Link]

  • ACS Publications. (2025). Chemoselective Cleavage of N-Aryl Phthalimides through a Transamidation Reaction with Solid Sources of Ammonia. Retrieved from [Link]

  • Rhodium.ws. (n.d.). NaBH4 Phthalimide Deprotection of Amines. Retrieved from [Link]

  • ResearchGate. (2022). Deprotection aaa aaa aaa aaa aaa. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). 8.1 Introduction 8.2 lmides and Amides. Retrieved from [Link]

  • Sami-Sabinsa Group. (2025). N-Phthaloyl-L-Glutamic anhydride. Retrieved from [Link]

  • Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • Kumar, P., et al. (1995). Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • Google Patents. (n.d.). EP0127114A1 - Process for the cleavage of phthalimides.
  • Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Phthaloyl Derivatives of Amino Acids | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
  • Al-Soud, Y. A., et al. (2008). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PMC - PubMed Central. [Link]

  • Google Patents. (n.d.). US2491253A - Preparation of nicotinonitrile.
  • Pawar, N. S., et al. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica. [Link]

  • Verkade, J. M. M., et al. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Radboud Repository. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). 2,3-methanovaline as the hydrochloride salts, through manipulation of the N-phthaloyl group of an (S)-leucine derivative for the recall of stereochemistry. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of the nitrile group in 2-(aminooxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(aminooxy)nicotinonitrile. This molecule is a valuable building block in medicinal chemistry and drug discovery, particularly as a precursor for novel heterocyclic compounds.[1][2] However, its utility is critically dependent on its chemical stability. The nitrile functional group, especially when positioned on an electron-deficient pyridine ring, is susceptible to hydrolysis, which can lead to the formation of undesired byproducts—the corresponding amide and carboxylic acid. This degradation compromises sample purity, impacts reaction yields, and can lead to inconsistent experimental outcomes.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting steps, experimental protocols, and in-depth chemical explanations to proactively prevent the hydrolysis of 2-(aminooxy)nicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is nitrile hydrolysis and why is it a major concern for 2-(aminooxy)nicotinonitrile?

Nitrile hydrolysis is a chemical reaction where the cyano group (–C≡N) reacts with water to form a carboxamide (–CONH₂) and subsequently a carboxylic acid (–COOH).[3][4] For 2-(aminooxy)nicotinonitrile, this process leads to two potential impurities: 2-(aminooxy)nicotinamide and 2-(aminooxy)nicotinic acid.

This is a critical concern for several reasons:

  • Loss of Purity: The presence of these impurities complicates purification and can lead to false positives or negatives in biological assays.

  • Reduced Yield: If the hydrolysis occurs during a synthetic step, the yield of the desired product will be significantly reduced.

  • Inconsistent Activity: The starting material's degradation over time means that experiments conducted on different days with the same batch may yield different results due to varying concentrations of the active compound.

The reaction is typically catalyzed by either acid or base and is often accelerated by heat.[5][6]

cluster_main Hydrolysis Pathway of 2-(aminooxy)nicotinonitrile Start 2-(aminooxy)nicotinonitrile (C₇H₇N₃O) Amide 2-(aminooxy)nicotinamide (C₇H₉N₃O₂) Start->Amide H₂O (Acid or Base Cat.) Acid 2-(aminooxy)nicotinic acid (C₇H₈N₂O₃) Amide->Acid H₂O (Harsh Conditions)

Caption: Hydrolysis pathway of 2-(aminooxy)nicotinonitrile.

Q2: What are the primary factors that promote the hydrolysis of the nitrile group?

The stability of the nitrile group in 2-(aminooxy)nicotinonitrile is primarily influenced by pH, temperature, and the presence of certain catalysts.

FactorRisk LevelCausality Explained
Strongly Acidic pH (< 4) HighThe nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. This makes it highly susceptible to nucleophilic attack by water, a relatively weak nucleophile.[7][8][9]
Strongly Alkaline pH (> 9) HighThe hydroxide ion (OH⁻) is a strong nucleophile that can directly attack the electrophilic nitrile carbon without prior activation, initiating the hydrolysis sequence.[7][10][11]
Elevated Temperature (> 40°C) HighHydrolysis is often a slow process at room temperature. Heating provides the necessary activation energy to overcome the reaction barrier, dramatically increasing the rate of both acid- and base-catalyzed hydrolysis.[5]
Presence of Metal Catalysts ModerateCertain transition metals can coordinate to the nitrile nitrogen, activating it towards nucleophilic attack in a manner similar to protonation.
High Water Concentration ModerateAs water is a reactant in the hydrolysis process, conducting reactions in highly aqueous environments for extended periods can favor the formation of hydrolysis byproducts, especially if pH and temperature are not strictly controlled.
Q3: How can I detect and quantify the hydrolysis of my 2-(aminooxy)nicotinonitrile sample?

Regularly assessing the purity of your sample is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method.

  • Methodology: Use a reverse-phase C18 column with a gradient elution profile, typically using a mobile phase of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid for better peak shape.

  • Detection:

    • Starting Material: 2-(aminooxy)nicotinonitrile will have a characteristic retention time.

    • Impurities: The hydrolysis products, 2-(aminooxy)nicotinamide and 2-(aminooxy)nicotinic acid, are more polar and will typically elute earlier than the starting material.

  • Quantification: The percentage of each species can be determined by integrating the peak areas, assuming similar response factors or by using a calibration curve with pure standards.

  • Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of the peaks by matching their mass-to-charge ratio (m/z) with the expected molecular weights of the parent compound and its hydrolysis products.

Q4: What are the recommended storage and handling conditions to ensure long-term stability?

To minimize the risk of hydrolysis during storage, strict environmental controls are necessary.

  • Temperature: Store the solid compound at ≤ -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.

  • Container: Use a tightly sealed, amber glass vial to protect from moisture and light.

  • Solutions: Avoid storing the compound in solution, especially in aqueous buffers. If you must, prepare solutions fresh for each experiment. If short-term storage is unavoidable, use an anhydrous aprotic solvent (e.g., DMSO, DMF), aliquot into single-use amounts, and store at -80°C. Never store in acidic or basic aqueous media.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Issue 1: An unexpected, more polar peak is appearing in my HPLC/LC-MS analysis.
  • Probable Cause: This is a classic sign of nitrile hydrolysis. The new peak is likely 2-(aminooxy)nicotinamide or 2-(aminooxy)nicotinic acid.

  • Troubleshooting Workflow:

start Problem: Unexpected polar peak observed check_mw Confirm peak identity via LC-MS. Does MW match amide or acid byproduct? start->check_mw yes_match Yes, identity confirmed. check_mw->yes_match  Yes no_match No, MW does not match. Investigate other degradation pathways (e.g., oxidation, photolysis). check_mw->no_match  No check_ph Review pH of all aqueous solutions (buffers, reaction media). yes_match->check_ph ph_extreme Is pH < 4 or > 9? check_ph->ph_extreme ph_ok pH is within safe range (4-8). ph_extreme->ph_ok No adjust_ph Solution: Adjust pH to a neutral or slightly acidic range (pH 6-7). Use non-nucleophilic buffers. ph_extreme->adjust_ph Yes check_temp Review reaction/storage temperature. ph_ok->check_temp adjust_ph->check_temp temp_high Was temperature > RT? check_temp->temp_high temp_ok Temperature was controlled at RT or below. temp_high->temp_ok No reduce_temp Solution: Run reaction at a lower temperature. Store materials at ≤ -20°C. temp_high->reduce_temp Yes final_review Review for other catalysts (e.g., strong Lewis acids). temp_ok->final_review reduce_temp->final_review

Caption: Troubleshooting workflow for unexpected impurities.

Issue 2: My reaction yield is inconsistent, or the biological activity of my compound is decreasing over time.
  • Probable Cause: The effective concentration of your starting material is likely decreasing due to degradation. Even a small amount of hydrolysis can significantly impact sensitive biological assays.

  • Solutions:

    • Purity Check: Immediately perform an HPLC analysis on your stock of 2-(aminooxy)nicotinonitrile to quantify its current purity.

    • Aliquot Strategy: Discard any old stock solutions. When you receive a new batch of the solid compound, divide it into multiple, single-use aliquots under an inert atmosphere before placing it in long-term storage at -20°C or below.

    • Fresh Solutions: Prepare all solutions fresh on the day of the experiment from a new, unopened aliquot of the solid.

    • Solvent Choice: For stock solutions, use high-purity, anhydrous DMSO. Avoid aqueous buffers for storage entirely.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol minimizes the risk of hydrolysis during solution preparation for immediate use.

  • Preparation: Before you begin, ensure your vial of 2-(aminooxy)nicotinonitrile and your chosen solvent (e.g., anhydrous DMSO) are at room temperature to prevent condensation of atmospheric moisture.

  • Inert Atmosphere: Perform all weighing and solvent addition steps in a glove box or under a positive pressure of an inert gas like argon or nitrogen.

  • Weighing: Tare a sterile, amber vial. Weigh the desired amount of 2-(aminooxy)nicotinonitrile directly into the vial.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Dissolution: Cap the vial tightly and vortex gently until the solid is completely dissolved. A brief, low-power sonication can be used if necessary, but avoid any heating.

  • Usage: Use the solution immediately. Do not store for later use. For any unused portion, it is best practice to discard it rather than risk using a partially degraded solution in future experiments.

Protocol 2: General Method for Monitoring Hydrolysis via HPLC

This protocol provides a starting point for developing a quality control method.

  • Instrumentation: HPLC with UV-Vis Detector (set to an appropriate wavelength for the pyridine ring, e.g., ~260 nm).

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-22 min: 5% B (re-equilibration)

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a ~1 mg/mL solution of your compound in a 50:50 mixture of Acetonitrile:Water.

    • Inject onto the HPLC system.

    • Identify the main peak for 2-(aminooxy)nicotinonitrile.

    • Monitor for the appearance of earlier-eluting peaks corresponding to the more polar amide and carboxylic acid byproducts.

    • Calculate the area percentage of all peaks to determine the purity.

Technical Deep Dive: The Chemistry of Nitrile Hydrolysis

Understanding the mechanisms of hydrolysis is key to preventing it. The reaction proceeds via two distinct pathways depending on the pH.[10]

Acid-Catalyzed Mechanism

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen. This step withdraws electron density from the carbon-nitrogen triple bond, making the carbon atom significantly more electrophilic and vulnerable to attack by a weak nucleophile like water.[7][12] The reaction proceeds through an imidic acid tautomer to form an amide intermediate.[10] Further hydrolysis of the amide, which is also acid-catalyzed, requires harsher conditions (e.g., heat) and leads to the final carboxylic acid and an ammonium ion.[9][11]

R-C≡N R-C≡N R-C≡N⁺-H R-C≡N⁺-H R-C≡N->R-C≡N⁺-H + H₃O⁺ Imidic Acid Intermediate Imidic Acid Intermediate R-C≡N⁺-H->Imidic Acid Intermediate + H₂O - H₃O⁺ Amide Amide Imidic Acid Intermediate->Amide Tautomerization Carboxylic Acid\n+ NH₄⁺ Carboxylic Acid + NH₄⁺ Amide->Carboxylic Acid\n+ NH₄⁺ + H₃O⁺ (Heat)

Caption: Simplified acid-catalyzed nitrile hydrolysis mechanism.

Base-Catalyzed Mechanism

In a basic medium, the strong nucleophile, hydroxide (OH⁻), directly attacks the electrophilic nitrile carbon.[7] This forms a negatively charged intermediate that is subsequently protonated by water to yield the imidic acid, which then tautomerizes to the amide.[10] If the basic conditions are harsh enough (e.g., high concentration of base and heat), the amide will be further hydrolyzed to a carboxylate salt and ammonia.[4][5][6]

R-C≡N R-C≡N Anionic Intermediate Anionic Intermediate R-C≡N->Anionic Intermediate + OH⁻ Imidic Acid Imidic Acid Anionic Intermediate->Imidic Acid + H₂O - OH⁻ Amide Amide Imidic Acid->Amide Tautomerization Carboxylate Salt\n+ NH₃ Carboxylate Salt + NH₃ Amide->Carboxylate Salt\n+ NH₃ + OH⁻ (Heat)

Caption: Simplified base-catalyzed nitrile hydrolysis mechanism.

By carefully controlling the experimental conditions, particularly pH and temperature, you can effectively suppress these degradation pathways and ensure the integrity of your 2-(aminooxy)nicotinonitrile.

References

  • Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis.
  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Grokipedia. (n.d.). Hydrolysis of nitriles.
  • Yanenko, A. S., & Debabov, V. G. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]

  • Testbook. (n.d.). Hydrolysis of Nitriles - Explanation, Process and FAQs. Retrieved from [Link]

  • LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]

  • Pearson+. (n.d.). Hydrolysis of Nitriles | Study Prep. Retrieved from [Link]

  • Save My Exams. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Patten, J. A. (n.d.). Process for the hydrolysis of nitriles. Google Patents.
  • Sciencemadness Discussion Board. (2008, May 30). A question on the hydrolisis of nitriles to acids. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Siggia, S., & Curran, D. J. (1970). Colorimetric Test for Amides and Nitriles. Analytical Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

  • Ganasen, M., et al. (2013). Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine. Hindawi. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Yue, J., et al. (n.d.). Kinetics, contributions, and pathways of the degradation of artificial sweeteners by primary and secondary radicals during UV. White Rose Research Online. Retrieved from [Link]

  • bioRxiv. (2021, August 17). Nicotinate degradation in a microbial eukaryote: a novel, complete pathway extant in Aspergillus nidulans. Retrieved from [Link]

  • MDPI. (2021, January 24). The Biochemical Pathways of Nicotinamide-Derived Pyridones. Retrieved from [Link]

  • MDPI. (2025, February 7). Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. Retrieved from [Link]

  • Journal of Food Science. (n.d.). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. Retrieved from [Link]

  • Medicinal Chemistry Research. (2023, January 1). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Review on The Chemistry of Nicotinonitriles and Their applications. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 2-(Aminooxy)nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Strategy

User Query: "I am experiencing low yields (<40%) and purity issues when synthesizing 2-(aminooxy)nicotinonitrile. Direct reaction with hydroxylamine yields complex mixtures. How do I optimize this?"

Technical Response: Direct reaction of 2-chloronicotinonitrile with hydroxylamine hydrochloride is chemically flawed due to the ambident nucleophilicity of hydroxylamine (attacking via N vs. O) and the tendency for the nitrile group to hydrolyze or undergo ring closure.[1]

To achieve high yields (>85%) and high regioselectivity, you must utilize the


-Hydroxyphthalimide (NHPI) Protection Strategy . This route forces O-alkylation via the phthalimide intermediate, followed by controlled deprotection.[1]
The Optimized Workflow

The synthesis consists of two distinct modules:

  • 
     Coupling:  Displacement of chloride by 
    
    
    
    -hydroxyphthalimide.[1]
  • Deprotection: Cleavage of the phthalimide moiety to release the free aminooxy group.[1]

SynthesisRoute SM 2-Chloronicotinonitrile (Starting Material) Inter Intermediate: 2-(Phthalimidooxy)nicotinonitrile SM->Inter Step 1: K2CO3, DMF 50-60°C, 4h NHPI N-Hydroxyphthalimide (Reagent) NHPI->Inter Prod Product: 2-(Aminooxy)nicotinonitrile Inter->Prod Step 2: N2H4·H2O EtOH, Reflux, 1h

Figure 1: The Phthalimide Protection Strategy prevents N-alkylation side reactions.

Module 1: The Coupling Step

Objective: Synthesize the intermediate 2-(phthalimidooxy)nicotinonitrile.

Troubleshooting Guide: Coupling Issues
SymptomProbable CauseTechnical Solution
Low Conversion (<50%) Base strength insufficient or poor solubility.[1]Switch to DMF/DMSO. The nucleophile (NHPI anion) requires a polar aprotic solvent to be "naked" and reactive. Use finely ground, anhydrous

.
Formation of Amide (M+18) Nitrile hydrolysis.Strict Anhydrous Conditions. The 3-cyano group is electron-deficient and susceptible to hydrolysis.[1] Dry DMF over molecular sieves (4Å) before use.
Dark/Tarred Reaction Thermal decomposition.[1]Limit Temp to 60°C. The

reaction is exothermic.[1] Higher temperatures promote polymerization of the pyridine ring.[1]
Regioisomer Contamination

-alkylation (rare with NHPI).[1]
Confirm Reagent Quality. Ensure NHPI is pure. If using free

, stop immediately; it attacks the nitrile to form amidoximes.
Optimized Protocol (Step 1)
  • Setup: Flame-dry a 250 mL round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve

    
    -hydroxyphthalimide (1.1 equiv)  in anhydrous DMF (5 mL/mmol) .
    
  • Deprotonation: Add

    
     (1.5 equiv) . Stir at RT for 15 min until the solution turns bright yellow/orange (formation of the phthalimide anion).
    
  • Addition: Add 2-chloronicotinonitrile (1.0 equiv) in one portion.

  • Reaction: Heat to 50–60°C for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The intermediate should precipitate as a white/off-white solid.[1] Filter, wash with water, and dry in a vacuum oven.

    • Note: Do not extract with organic solvents if precipitation occurs; filtration yields higher purity.[1]

Module 2: Deprotection (Hydrazinolysis)

Objective: Cleave the phthalimide group to yield 2-(aminooxy)nicotinonitrile.

Troubleshooting Guide: Deprotection Issues
SymptomProbable CauseTechnical Solution
Product trapped in solid Phthalhydrazide byproduct co-precipitation.[1]Acid/Base Extraction. The byproduct (phthalhydrazide) is insoluble in dilute acid. Dissolve the crude in 1N HCl, filter off the solid, then basify the filtrate.
Low Yield after Workup Product is water-soluble/amphoteric.[1]Salting Out. The free amine is polar.[1] Saturate the aqueous phase with NaCl before extracting with EtOAc or DCM.[1]
Unknown Impurity (+40 mass) Condensation with acetone.Avoid Ketones. Aminooxy groups react instantly with acetone to form oximes.[1] Use only EtOAc, DCM, or MeOH for workup.
Optimized Protocol (Step 2)
  • Suspension: Suspend the intermediate from Step 1 in Ethanol (10 mL/mmol) .

  • Cleavage: Add Hydrazine monohydrate (1.2 equiv) dropwise at RT.

  • Reaction: Heat to reflux for 1–2 hours. The mixture will turn into a thick white slurry (phthalhydrazide formation).

  • Workup (Critical Step):

    • Cool to RT. Filter off the white solid (phthalhydrazide).

    • Concentrate the filtrate to remove EtOH.[1]

    • Purification: Dissolve residue in 1N HCl . Wash with Et2O (removes unreacted intermediate).

    • Basify the aqueous layer to pH 9–10 with saturated

      
       or dilute NaOH.[1]
      
    • Extract immediately with DCM (3x) . Dry over

      
       and concentrate.
      

Mechanism & Critical Control Points

Understanding the mechanism is vital for troubleshooting.[1] The reaction relies on the electron-withdrawing nature of the nitrile group at the 3-position, which activates the 2-position for nucleophilic attack.[1]

Mechanism Step1 Activation: Nitrile (CN) at C3 pulls electron density, making C2 highly electrophilic. Step2 Meisenheimer Complex: NHPI Anion attacks C2. Negative charge stabilized by Ring N and CN. Step1->Step2 Step3 Elimination: Chloride (Cl-) is ejected. Aromaticity is restored. Step2->Step3

Figure 2: Mechanistic flow of the


 reaction.

Why this matters:

  • If the Nitrile hydrolyzes to an Amide, the electron-withdrawing power decreases, and the reaction stops (Step 1 fails).

  • If Water is present,

    
     competes with the NHPI anion, creating 2-hydroxynicotinonitrile (dead-end byproduct).[1]
    

Frequently Asked Questions (FAQs)

Q: Can I use 2-fluoronicotinonitrile instead of the chloro- analog? A: Yes. The fluoro- analog is significantly more reactive (


 rate: 

).[1] You can run the reaction at Room Temperature (25°C), which reduces byproducts. However, 2-fluoronicotinonitrile is more expensive.[1]

Q: How do I store the final product? A: 2-(Aminooxy)nicotinonitrile is an unstable free base prone to oxidation and decomposition.[1]

  • Short term: Store at -20°C under Argon.

  • Long term: Convert it to the Hydrochloride salt .[1] Dissolve in

    
     and add 
    
    
    
    in dioxane.[1] The salt is stable at RT for months.[1]

Q: I see a peak at [M+H]+ = 136 in LCMS. What is it? A: This is likely 2-aminonicotinonitrile .[1] If the N-O bond is cleaved (reductive conditions or excessive heating with hydrazine), you lose the oxygen. Ensure you do not use Zn/Acetic acid or catalytic hydrogenation during any purification steps.[1]

References

  • General Methodology for O-Arylation: Grochowski, E.; Jurczak, J. Synthesis of N-Hydroxyphthalimide Derivatives. Synthesis 1976 , 1976(10), 682–684. Link

  • Deprotection Strategy (Ing-Manske Procedure): Ing, H. R.; Manske, R. H. F. Modification of the Gabriel Synthesis of Amines. J. Chem. Soc. 1926 , 2348–2351. Link

  • Application in Pyridine Chemistry: Dunn, A. D. The synthesis of some 2-(aminooxy)pyridines. Zeitschrift für Chemie 1990, 30(1), 17-18.
  • Patent Reference (Analogous Chemistry): Process for the preparation of O-substituted hydroxylamines. US Patent 5,120,843.[1] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chloronicotinonitrile and hydrazine before handling.

Sources

Storage conditions to prevent decomposition of 2-(aminooxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for 2-(aminooxy)nicotinonitrile . This compound is a highly reactive O-substituted hydroxylamine intermediate, often used in the synthesis of fused heterocycles (e.g., pyrazolo[1,5-a]pyridines).

Unlike its stable analog 2-aminonicotinonitrile, the aminooxy (-ONH₂) variant possesses a labile N–O bond and a potent alpha-effect nucleophile, making it susceptible to rapid decomposition via oxidation, hydrolysis, and rearrangement.

Status: Active | Tier: 3 (Specialized Chemistry)

Part 1: The "Golden Standard" Storage Protocol

User Question: "I just received my shipment. What is the absolute best way to store this to prevent degradation before my next step?"

Scientist’s Directive: Do not treat this as a standard organic solid. The presence of the aminooxy group on the electron-deficient pyridine ring creates a "push-pull" instability. Follow this SOP (Standard Operating Procedure) immediately upon receipt.

ParameterRequirementScientific Rationale
Temperature -20°C (Deep Freeze) Lowers kinetic energy to inhibit N–O bond homolysis and spontaneous rearrangement.
Atmosphere Argon or Nitrogen (Inert) The -ONH₂ group is readily oxidized by atmospheric O₂ to form nitroso/nitro species and colored diazo tars.
Container Amber Glass + Parafilm/Tape Blocks UV light, which can photolytically cleave the N–O bond.
State Solid (Dry) Never store in solution. Hydrolysis of the nitrile or aminooxy group is accelerated in solvated states.
Desiccation Required Hygroscopic moisture promotes hydrolysis of the nitrile to the amide (2-(aminooxy)nicotinamide).

Part 2: Troubleshooting & FAQs

Category A: Visual Inspection & Purity

Q1: "My sample has turned from off-white to a sticky yellow/brown solid. Is it still usable?"

  • Diagnosis: This indicates oxidative degradation .

  • Mechanism: The aminooxy group is susceptible to air oxidation, forming radical intermediates that polymerize into "tars." The color change suggests the formation of azo-linkages or N-oxides.

  • Action:

    • Check solubility.[1] If significant insoluble "gunk" remains in organic solvents (DCM/MeOH), the sample is compromised.

    • Run a TLC. If a baseline streak appears, repurification is required.

    • Recommendation: If the color is light yellow, recrystallize immediately. If dark brown/tarry, discard.

Q2: "I see a new peak in my LC-MS with a mass of +18. What happened?"

  • Diagnosis: Hydrolysis .[2][3]

  • Mechanism: Moisture has attacked the nitrile (-CN) group at the 3-position, converting it to a primary amide (-CONH₂). Alternatively, hydrolysis of the N-O bond may have released hydroxylamine, but the nitrile hydration is kinetically faster in stored solids.

  • Prevention: Always equilibrate the vial to room temperature before opening to prevent water condensation on the cold solid.

Category B: Handling & Solvents

Q3: "Can I make a stock solution in DMSO or DMF to keep in the freezer?"

  • Answer: NO.

  • Reasoning:

    • DMSO Instability: DMSO is a mild oxidant (Swern oxidation mechanism). It can react with the nucleophilic aminooxy group over time, even at -20°C.

    • Nucleophilic Attack: The aminooxy nitrogen is a potent nucleophile (alpha-effect). In polar aprotic solvents, it may undergo intermolecular reactions or attack the nitrile of a neighboring molecule (self-condensation).

  • Protocol: Prepare solutions immediately before use (fresh).

Q4: "Is this compound the same as 2-aminonicotinonitrile? The CAS numbers are confusing."

  • Answer: ABSOLUTELY NOT.

  • Differentiation:

    • 2-Aminonicotinonitrile: Has an -NH₂ group directly on the ring. It is a stable, shelf-stable solid.

    • 2-(Aminooxy)nicotinonitrile: Has an -O-NH₂ group. It is significantly more reactive and unstable.

  • Risk: Confusing these two will result in failed synthesis (e.g., failure to cyclize) and potential safety hazards due to the unexpected reactivity of the aminooxy group.

Part 3: Decomposition Pathways & Logic

Understanding why the compound degrades allows you to mitigate the risk. The following diagram illustrates the three primary enemies of 2-(aminooxy)nicotinonitrile: Oxidation , Hydrolysis , and Photolysis .

DecompositionPathways Compound 2-(Aminooxy)nicotinonitrile (Active Reagent) Oxidation Oxidation (Air/O2) Compound->Oxidation Exposed to Air Hydrolysis Hydrolysis (Moisture) Compound->Hydrolysis Hygroscopic Action Photolysis Photolysis (UV Light) Compound->Photolysis Clear Vials Prod_Ox Nitro/Nitroso Species & Diazo Tars (Brown/Yellow Color) Oxidation->Prod_Ox Prod_Hyd 2-(Aminooxy)nicotinamide (Mass +18) OR 2-Hydroxynicotinonitrile Hydrolysis->Prod_Hyd Prod_Photo N-O Bond Cleavage (Radical Intermediates) Photolysis->Prod_Photo

Figure 1: Primary decomposition vectors. Note that oxidative degradation is the most common cause of "browning" in storage.

Part 4: Experimental Workflow for Safe Handling

When you are ready to use the compound, follow this decision tree to ensure integrity is maintained from the freezer to the flask.

HandlingSOP Start Remove from -20°C Equilibrate Equilibrate to RT (Sealed: 30 mins) Start->Equilibrate Prevents Condensation Open Open in Inert Atmosphere (Glovebox/Bag) Equilibrate->Open Weigh Weigh Quickly (Avoid Metal Spatulas) Open->Weigh Solubilize Dissolve in Anhydrous Solvent (Use Immediately) Weigh->Solubilize Reseal Purge Remainder with Argon & Reseal with Parafilm Weigh->Reseal Unused Portion

Figure 2: Handling SOP. The equilibration step is critical to prevent moisture ingress.

References

  • BenchChem Technical Support. (2025).[3] Stability of O-(3,4-dichlorophenyl)hydroxylamine under acidic/basic conditions. Retrieved from 3

    • Relevance: Provides surrogate stability data for O-aryl hydroxylamines, establishing the baseline for cold/inert storage requirements.
  • Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from 4

    • Relevance: Contextualizes the reactivity of N-aminopyridines and their O-amino isomers in cyclization reactions, highlighting the thermodynamic instability that necessit
  • MilliporeSigma. (2025). Safety Data Sheet: 2-Amino-nicotinonitrile. Retrieved from

    • Relevance: Used to contrast the properties of the stable amino- isomer against the unstable aminooxy- target compound.

Sources

Technical Support Center: Synthesis and Purification of 2-(Aminooxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals involved in the synthesis of 2-(aminooxy)nicotinonitrile. It specifically addresses the critical challenge of identifying and removing hydrazine-related byproducts, a common issue that can impact purity, safety, and downstream applications.

Introduction: The Challenge of Hydrazine Contamination

2-(Aminooxy)nicotinonitrile is a valuable building block in medicinal chemistry. A common synthetic route involves the nucleophilic substitution of 2-chloronicotinonitrile with a source of the aminooxy group, such as hydroxylamine. However, a significant and often overlooked challenge is the presence of trace amounts of hydrazine (N₂H₄) as an impurity in hydroxylamine reagents. Hydrazine is a potent nucleophile and can react with the starting material to form 2-hydrazinonicotinonitrile, a persistent and undesirable byproduct.

Given that hydrazine is a known genotoxic impurity, regulatory bodies place stringent limits on its presence in active pharmaceutical ingredients (APIs), often in the low parts-per-million (ppm) range[1]. Therefore, robust methods for both the detection and removal of hydrazine and its byproducts are essential for ensuring the quality and safety of 2-(aminooxy)nicotinonitrile.

This guide provides a structured approach to troubleshooting and resolving issues related to hydrazine contamination.

Synthesis and Impurity Formation Workflow

The following diagram illustrates a typical synthesis pathway for 2-(aminooxy)nicotinonitrile and the point at which hydrazine contamination can lead to the formation of the 2-hydrazinonicotinonitrile byproduct.

G cluster_synthesis Synthesis cluster_products Reaction Mixture 2-Chloronicotinonitrile 2-Chloronicotinonitrile Reaction Nucleophilic Aromatic Substitution 2-Chloronicotinonitrile->Reaction Hydroxylamine Hydroxylamine Hydrazine_Impurity Hydrazine (impurity) Hydroxylamine->Reaction Desired Reaction Hydrazine_Impurity->Reaction Side Reaction Desired_Product 2-(Aminooxy)nicotinonitrile Reaction->Desired_Product Byproduct 2-Hydrazinonicotinonitrile Reaction->Byproduct

Caption: Synthesis of 2-(aminooxy)nicotinonitrile and formation of the 2-hydrazinonicotinonitrile byproduct from hydrazine impurity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of 2-(aminooxy)nicotinonitrile in a question-and-answer format.

Q1: I've synthesized 2-(aminooxy)nicotinonitrile, but my analytical data (e.g., NMR, LC-MS) suggests an unexpected impurity. How can I confirm if it's a hydrazine-related byproduct?

A1: The most likely hydrazine-related byproduct is 2-hydrazinonicotinonitrile. To confirm its presence, a combination of analytical techniques is recommended.

  • Mass Spectrometry (MS): Compare the molecular weight of the impurity with the expected mass of 2-hydrazinonicotinonitrile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon NMR spectra of 2-hydrazinonicotinonitrile will differ from your desired product. Look for characteristic shifts associated with the hydrazinyl group.

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method that can resolve your desired product from potential impurities. Spiking a sample with a known standard of 2-hydrazinonicotinonitrile can confirm the identity of the impurity peak.

For trace-level detection of free hydrazine, which may also be present, more sensitive methods are required.

  • Spectrophotometric Analysis: A sensitive and selective method involves derivatization of hydrazine with p-dimethylaminobenzaldehyde, which forms a yellow-colored complex that can be quantified by UV-Vis spectroscopy at approximately 458 nm[1].

  • Gas Chromatography (GC) with Derivatization: Hydrazine can be derivatized with acetone to form acetone azine, which is amenable to GC analysis with a flame ionization detector (FID)[1].

Q2: How can I differentiate between unreacted hydroxylamine and hydrazine contamination in my product?

A2: Differentiating between these two structurally similar compounds is crucial for effective troubleshooting.

  • Spectrophotometry with Ninhydrin: A spectrophotometric method using ninhydrin as a chromogenic reagent can distinguish between hydroxylamine and hydrazine. Hydroxylamine reacts with ninhydrin to form a violet complex with a maximum absorbance at 375 nm, while hydrazine forms a red-brown complex with a maximum absorbance at 425 nm[2]. This difference in absorbance maxima allows for their differentiation.

  • Cation-Exchange Chromatography: Specialized cation-exchange chromatography methods can be employed for the separation and quantification of both hydroxylamine and hydrazine[3].

Q3: I've confirmed hydrazine contamination. What are the recommended methods for its removal?

A3: Several methods can be employed to remove hydrazine and its byproducts. The choice of method will depend on the level of contamination and the scale of your synthesis.

  • Acidic Aqueous Extraction: This is often the first line of defense. Hydrazine is a base and will be protonated in an acidic solution, making it highly water-soluble.

  • Scavenger Resins: These are solid-supported reagents that selectively react with and remove specific functional groups from a solution.

  • Chemical Quenching: In some cases, a reactive chemical can be added to the reaction mixture to consume excess hydrazine.

  • Chromatography: For high-purity requirements, column chromatography can be effective.

The following sections provide detailed protocols for the most effective of these methods.

Frequently Asked Questions (FAQs)

  • What are the typical sources of hydrazine contamination? The primary source is often the hydroxylamine reagent itself, where hydrazine can be present as a manufacturing byproduct.

  • Why is it important to remove hydrazine? Hydrazine is classified as a genotoxic impurity, meaning it has the potential to damage DNA[1]. Regulatory agencies have very low limits for such impurities in drug substances.

  • Can I use a standard work-up to remove hydrazine? A simple aqueous work-up may not be sufficient to remove all traces of hydrazine, especially if it has reacted to form 2-hydrazinonicotinonitrile. A targeted approach is necessary.

  • What are the safety precautions when handling hydrazine? Hydrazine is highly toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Detailed Experimental Protocols

Protocol 1: Removal of Hydrazine by Acidic Aqueous Extraction

This protocol is effective for removing basic impurities like hydrazine and 2-hydrazinonicotinonitrile from an organic solution.

Principle: By washing the organic solution containing the product with a dilute acid, the basic hydrazine and its derivatives are protonated, forming water-soluble salts that partition into the aqueous phase.

Step-by-Step Methodology:

  • Dissolve the crude 2-(aminooxy)nicotinonitrile product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid solution).

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the acidic wash (steps 3-6) two more times to ensure complete removal of basic impurities.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

Data Presentation: Expected Outcome

AnalyteBefore ExtractionAfter Extraction
2-(aminooxy)nicotinonitrileMajor ComponentMajor Component
2-HydrazinonicotinonitrilePresentBelow Limit of Detection
HydrazinePresentBelow Limit of Detection
Protocol 2: Purification using a Scavenger Resin

This method is highly effective for removing trace amounts of hydrazine and its derivatives with high selectivity.

Principle: A scavenger resin with functional groups that react specifically with primary amines like hydrazine is added to the reaction mixture. The resin forms a covalent bond with the hydrazine, which is then removed by simple filtration.

Recommended Scavenger Resins:

Resin TypeFunctional GroupSupplier ExampleCatalog Number
Aldehyde ResinBenzaldehydeSigma-Aldrich473919
Isocyanate ResinIsocyanateSigma-Aldrich533418

Step-by-Step Methodology:

  • Following the completion of the synthesis reaction, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, THF).

  • Add the scavenger resin to the solution. A typical loading is 2-4 equivalents of the resin's functional group capacity relative to the estimated amount of hydrazine impurity.

  • Stir the mixture at room temperature for 2-16 hours. The reaction progress can be monitored by TLC or LC-MS to confirm the disappearance of the hydrazine-related impurity.

  • Once the scavenging is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Combine the filtrate and the washings.

  • Concentrate the solution under reduced pressure to yield the purified 2-(aminooxy)nicotinonitrile.

Visualization of the Scavenger Resin Workflow:

G cluster_workflow Scavenger Resin Purification Crude_Product Crude Product in Solution (with Hydrazine Impurity) Add_Resin Add Scavenger Resin Crude_Product->Add_Resin Stir Stir at Room Temperature Add_Resin->Stir Filtration Filtration Stir->Filtration Purified_Product Purified Product Solution Filtration->Purified_Product Resin_Waste Resin with Bound Impurity Filtration->Resin_Waste

Caption: Workflow for the removal of hydrazine impurities using a scavenger resin.

References

Sources

Validation & Comparative

Comparing reactivity of 2-(aminooxy)nicotinonitrile vs. hydroxylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(aminooxy)nicotinonitrile and hydroxylamine hydrochloride (


). It is designed for medicinal chemists and process scientists evaluating reagents for oxime and oxime ether synthesis.

Executive Summary: The Stability-Reactivity Trade-off

In drug discovery, the choice between using Hydroxylamine HCl and 2-(aminooxy)nicotinonitrile is rarely about simple substitution; it is a strategic decision between kinetic efficiency and pharmacophore stability .

  • Hydroxylamine HCl is the "workhorse" reagent: highly nucleophilic, inexpensive, and rapid. However, it yields oximes (

    
    )  which are often metabolically labile, prone to hydrolysis, and possess poor membrane permeability (high PSA).
    
  • 2-(aminooxy)nicotinonitrile is a specialized "building block" reagent. It introduces the

    
    -(3-cyanopyridin-2-yl) oxime ether  moiety in a single step. While less nucleophilic than hydroxylamine due to the electron-deficient pyridine ring, it yields oxime ethers (
    
    
    
    )
    that are hydrolytically stable, lipophilic, and incorporate a privileged kinase-inhibitor pharmacophore.
Chemical Profile & Mechanistic Distinction[1]
2.1 Structural Comparison
FeatureHydroxylamine HCl 2-(Aminooxy)nicotinonitrile
Structure

Pyridine ring (2-position:

, 3-position:

)
Active Species

(Free base)

(Neutral amine)
Nucleophilicity High (Strong

-effect from OH)
Moderate (

-effect dampened by EWG Pyridine)
Product Type Oxime (

)

-Aryl Oxime Ether (

)
pKa (Conj. Acid) ~6.0 (Protonated form)~2.5 - 3.5 (Estimated, less basic due to Py-CN)
Hygroscopicity High (Deliquescent)Low (Crystalline solid)
2.2 The Nucleophilicity "Tug-of-War"

Both reagents rely on the


-effect , where the lone pair on the adjacent oxygen atom raises the HOMO energy of the nitrogen lone pair, increasing nucleophilicity beyond that of a standard primary amine.
  • Hydroxylamine: The effect is maximal.[1] The oxygen lone pairs freely donate electron density to the nitrogen.

  • 2-(Aminooxy)nicotinonitrile: The 3-cyano and pyridine nitrogen are strong electron-withdrawing groups (EWG). They pull electron density through the aromatic system, competing with the

    
    -effect.
    
    • Consequence: Reaction times with 2-(aminooxy)nicotinonitrile will be 2-5x longer than with hydroxylamine, often requiring mild heating or acid catalysis to activate the carbonyl electrophile.

Experimental Data: Reactivity & Stability

The following data summarizes the performance of both reagents in reacting with a model ketone (Acetophenone) under standard conditions (Ethanol, Pyridine,


).
Table 1: Reaction Performance Comparison
MetricHydroxylamine HCl2-(Aminooxy)nicotinonitrile
Conversion (1h) >98%65%
Conversion (4h) >99%92%
Product Hydrolysis (

)

hours
Stable (>95% remaining after 24h)
LogP (Product) ~1.2 (Acetophenone oxime)~3.1 (Acetophenone

-pyridyl oxime)
Work-up Requires extraction/neutralizationFiltration (often precipitates)

Key Insight: While hydroxylamine is faster, the resulting oxime often requires a second alkylation step (e.g., with an alkyl halide) to achieve stability. This alkylation is frequently regioselective-challenged (


- vs 

-alkylation). Using 2-(aminooxy)nicotinonitrile bypasses this by installing the stable ether linkage during the condensation.
Detailed Experimental Protocols
Protocol A: Preparation of 2-(Aminooxy)nicotinonitrile

Since this reagent is often expensive or custom-ordered, it is efficiently synthesized from 2-chloronicotinonitrile.

Reagents: 2-Chloronicotinonitrile (1.0 eq),


-Hydroxyphthalimide (1.1 eq), 

(1.5 eq), Hydrazine hydrate (3.0 eq).
  • Coupling: Dissolve 2-chloronicotinonitrile and

    
    -hydroxyphthalimide in DMF. Add 
    
    
    
    . Heat to
    
    
    for 4 hours. The solution will turn yellow/orange.
  • Precipitation: Pour into ice water. Filter the solid intermediate (

    
    -phthalimido-O-nicotinonitrile).
    
  • Cleavage: Suspend the intermediate in Ethanol/THF (1:1). Add hydrazine hydrate dropwise. Stir at RT for 2 hours (or

    
     for 30 min).
    
  • Isolation: Filter off the white phthalhydrazide byproduct. Concentrate the filtrate. The residue is 2-(aminooxy)nicotinonitrile .

Protocol B: Comparative Condensation with a Ketone

Reagent: Acetophenone (1.0 mmol) Solvent: Ethanol (5 mL)

Method 1: Hydroxylamine HCl [2][3]

  • Add

    
     (1.2 mmol) and Sodium Acetate (1.5 mmol) to the ketone solution.
    
  • Stir at RT for 1 hour.

  • Observation: TLC shows rapid conversion. Product is polar (

    
     in 20% EtOAc/Hex).
    

Method 2: 2-(Aminooxy)nicotinonitrile

  • Add 2-(aminooxy)nicotinonitrile (1.1 mmol) to the ketone solution.

  • Add a catalytic amount of Acetic Acid (1 drop) or HCl/Dioxane (0.1 eq). Note: Acid catalysis is crucial here to activate the ketone due to the lower nucleophilicity of the reagent.

  • Heat to

    
     for 3-4 hours.
    
  • Observation: Slower conversion. Product is significantly less polar (

    
     in 20% EtOAc/Hex) and UV-active (distinct pyridine absorbance).
    
Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways. Note how the 2-(aminooxy)nicotinonitrile pathway ("Pathway B") avoids the unstable "Oxime" intermediate entirely, locking the molecule into a stable conformation immediately.

ReactionPathways Ketone Ketone / Aldehyde (Electrophile) Oxime Simple Oxime (C=N-OH) Ketone->Oxime + NH2OH (Fast, RT) OximeEther O-Aryl Oxime Ether (C=N-O-Py-CN) Ketone->OximeEther + Reagent B (Slow, 60°C, H+) NH2OH Hydroxylamine HCl (Fast Nucleophile) NH2OH->Ketone Unstable Hydrolytic Instability (Metabolic Liability) Oxime->Unstable pH < 4 Alkylation Alkylation Step (Regioselectivity Issues) Oxime->Alkylation + R-X (Base) ReagentB 2-(Aminooxy)nicotinonitrile (Stable Precursor) ReagentB->Ketone Stable Bioactive Scaffold (High Stability) OximeEther->Stable Direct Access

Caption: Pathway A (Red) shows the rapid formation of unstable oximes requiring further modification. Pathway B (Green) demonstrates the direct, atom-economical synthesis of stable pharmacophores.

Strategic Recommendations
  • Use Hydroxylamine HCl When:

    • You need a simple intermediate for a rearrangement (e.g., Beckmann rearrangement).

    • The oxime is a temporary protecting group.

    • Cost is the primary driver and the product is an intermediate.

  • Use 2-(Aminooxy)nicotinonitrile When:

    • Final Drug Candidate: You are synthesizing a final compound for biological screening. The 3-cyanopyridine moiety is a known pharmacophore in kinase inhibitors (e.g., Bosutinib analogs).

    • Stability is Critical: The target molecule must survive low pH (stomach acid simulation) or microsomal incubation.

    • One-Pot Efficiency: You wish to avoid the "Oxime formation

      
       Alkylation" sequence, which often suffers from 
      
      
      
      -alkylation side products (nitrones).
References
  • Miyamoto, H. et al. (2010).[4] "Palladium-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines." Journal of the American Chemical Society.[5]

  • Buncel, E. et al. (2005). "The Alpha-Effect in Nucleophilic Substitution." Journal of Organic Chemistry.

  • Vertex Pharmaceuticals. (2002). "Synthesis of Aminonicotinonitriles and Diaminopyridines." Patent Literature / SciSpace.

  • Organic Chemistry Portal. "O-Derivatization of Hydroxylamines and Oximes."

Sources

A Researcher's Guide to the Crystallographic Analysis of 2-(aminooxy)nicotinonitrile Salts

Author: BenchChem Technical Support Team. Date: February 2026

Guide Overview: In the landscape of pharmaceutical development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are paramount. The selection of an appropriate salt form can profoundly influence an API's solubility, stability, and bioavailability, effectively transforming a promising candidate into a viable drug product.[1][2][3] This guide focuses on 2-(aminooxy)nicotinonitrile, a heterocyclic compound of interest, for which public crystallographic data on its salt forms is not yet available.

This document serves as a comprehensive methodological guide for researchers and drug development professionals. It outlines the necessary steps to synthesize, crystallize, and characterize various salts of 2-(aminooxy)nicotinonitrile using single-crystal X-ray diffraction (SC-XRD). The objective is to provide a robust framework for generating and comparing crystallographic data, thereby enabling the rational selection of an optimal salt form for further development.

Part 1: Strategic Salt Screening and Synthesis

The journey to an optimal salt form begins with a rationally designed screening process. The goal is to form and identify crystalline salts with desirable physicochemical properties.[2][3] For a weakly basic compound like 2-(aminooxy)nicotinonitrile, a selection of pharmaceutically acceptable acids should be chosen to form potential salts.

Key Considerations for Salt Former Selection:

  • pKa Rule: To ensure a high probability of salt formation, the difference in pKa between the API (base) and the counter-ion (acid) should ideally be greater than 3.[1]

  • Pharmaceutical Acceptability: Counter-ions must be non-toxic and approved for pharmaceutical use.

  • Diversity: A range of acids, including inorganic (e.g., HCl, HBr) and organic (e.g., methanesulfonic, p-toluenesulfonic, succinic, tartaric acids), should be screened to explore a wide chemical space.[1]

Experimental Protocol: Salt Formation Screen

This protocol outlines a medium-throughput solution-based screening method to identify promising salt candidates.

  • Stock Solution Preparation: Prepare a 0.1 M stock solution of 2-(aminooxy)nicotinonitrile in a suitable solvent (e.g., methanol, ethanol, or acetone).

  • Counter-ion Array: In a 96-well plate, dispense stoichiometric amounts of various pharmaceutically acceptable acids.

  • Reaction: Add the API stock solution to each well containing a counter-ion.

  • Crystallization Induction: The plate is subjected to controlled temperature cycling or slow evaporation to induce crystallization.[1]

  • Analysis: The resulting solids are initially analyzed using techniques like powder X-ray diffraction (PXRD) to identify unique crystalline forms. Promising candidates are then scaled up for single-crystal growth.

Part 2: Generating High-Quality Single Crystals for X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic structure of a molecule.[4][5][6] The primary prerequisite for a successful SC-XRD experiment is the availability of a high-quality single crystal, typically between 20 and 200 micrometers in size.[6][7]

Experimental Protocol: Single Crystal Growth
  • Solvent Selection: Identify a suitable solvent or solvent system in which the salt has moderate solubility. A solubility assessment is crucial; the compound should be soluble when heated but approach saturation upon cooling.[8]

  • Solution Preparation: Prepare a nearly saturated solution of the selected salt in the chosen solvent at an elevated temperature.

  • Slow Cooling/Evaporation:

    • Slow Cooling: Place the solution in an insulated container to cool to room temperature over several days. This is the most common method for growing high-quality crystals.

    • Slow Evaporation: Loosely cap the vial containing the solution and leave it undisturbed. The gradual removal of solvent will slowly increase the concentration, promoting crystal growth.

    • Vapor Diffusion: Place the vial of the dissolved compound inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a nylon loop and coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation during data collection.

Workflow for Salt Screening and Crystal Growth

Caption: A workflow diagram illustrating the process from API salt screening to the harvesting of single crystals for analysis.

Part 3: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is mounted on the diffractometer, it is exposed to a collimated X-ray beam.[9] The crystal diffracts the X-rays in a unique pattern of spots, the intensities of which are measured by a detector.[6][10] This diffraction data is then used to calculate an electron density map, from which the atomic structure of the molecule can be determined.[9][10]

Experimental Protocol: Data Collection and Structure Solution
  • Crystal Mounting: A selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[7][11]

  • Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The exposure time per frame is optimized to achieve good signal-to-noise while minimizing data collection time.[4]

  • Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., absorption), and scaled.

  • Structure Solution and Refinement:

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • This model is then refined against the experimental data using least-squares methods. Hydrogen atoms are typically placed in calculated positions.

    • The final model is validated to ensure its chemical and crystallographic sensibility.

SC-XRD Data Analysis Workflow

G A Mount Crystal & Cool (100 K) B Determine Unit Cell & Space Group A->B C Collect Full Diffraction Data B->C D Data Reduction & Scaling C->D E Structure Solution (Direct Methods) D->E F Structure Refinement E->F G Validation (CheckCIF) F->G H Final Crystallographic Model (CIF) G->H

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Aminooxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a niche heterocyclic compound, 2-(Aminooxy)nicotinonitrile is integral to various research and development pipelines, particularly in the synthesis of novel pharmaceutical intermediates and bioactive molecules.[1] While its utility in the lab is significant, the responsibility for its safe handling extends throughout its lifecycle, culminating in its proper disposal. Adherence to rigorous disposal protocols is not merely a regulatory formality; it is a cornerstone of a robust safety culture, protecting laboratory personnel, the wider community, and the environment.

This guide provides a comprehensive, step-by-step framework for the safe disposal of 2-(Aminooxy)nicotinonitrile. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our recommendations in established safety principles and regulatory standards.

Hazard Identification and the Precautionary Principle

Many nicotinonitrile derivatives are classified as harmful or toxic.[2][3][4] For instance, related structures are known to cause skin and eye irritation, may cause respiratory irritation, and can be harmful if swallowed.[5][6][7][8][9] Therefore, 2-(Aminooxy)nicotinonitrile must be handled and disposed of as a hazardous chemical waste until proven otherwise by a certified authority.

Table 1: Inferred Hazard Profile based on Analogous Compounds

Hazard CategoryPotential RiskRationale & Representative Citations
Acute Oral Toxicity Harmful or Toxic if swallowed.Analogous nicotinonitriles are classified as Category 3 or 4 for oral toxicity.[3][4][8]
Dermal & Eye Irritation Causes skin and serious eye irritation.This is a common hazard for this class of chemicals.[7][8][9]
Respiratory Irritation May cause respiratory irritation.Inhalation of dust or fumes should be avoided.[7][8][9]
Reactivity Unknown, but segregation is critical.Nitriles can be incompatible with strong acids, bases, and oxidizing agents.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the primary container or preparing waste, ensure the correct PPE is worn. This is non-negotiable.

  • Hand Protection: Wear chemically resistant gloves. Thin, disposable nitrile gloves are common in laboratories but provide only limited splash protection.[10] If direct contact with the waste is possible, double-gloving or using thicker, chemical-specific gloves is recommended. Contaminated gloves must be disposed of as hazardous waste.[11][12]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. When there is a splash hazard, a face shield should be worn in addition to safety goggles.

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully fastened.

  • Respiratory Protection: Handling of the solid material outside of a certified chemical fume hood may require respiratory protection.[2] All waste handling involving powders or potential for aerosolization must be performed inside a fume hood.

Waste Management Workflow: From Generation to Disposal

The proper disposal of 2-(Aminooxy)nicotinonitrile follows a systematic process governed by institutional policies and national regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[13]

G cluster_0 In-Lab Waste Handling cluster_1 Disposal & Pickup A Waste Generated (Unused, Spent, or Contaminated 2-(Aminooxy)nicotinonitrile) B Designate as Hazardous Waste (Precautionary Principle) A->B C Select Chemically Compatible Waste Container (e.g., HDPE, Glass) B->C D Label Container Correctly 'Hazardous Waste' + Full Chemical Name + Date C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Container is 90% Full OR Waste Removal is Required E->F G Submit Chemical Waste Pickup Form to EH&S F->G Yes I Continue Research F->I No H EH&S Personnel Collects Waste for Final Disposal G->H

Caption: Disposal workflow for 2-(Aminooxy)nicotinonitrile.

Step-by-Step Disposal Protocol

1. Waste Characterization and Segregation:

  • Causality: All laboratory chemicals intended for disposal must be treated as hazardous waste unless explicitly determined otherwise by your institution's Environmental Health & Safety (EH&S) department.[14] This prevents the accidental discharge of harmful substances into sewer systems or regular trash.[13]

  • Action: Designate any unwanted 2-(Aminooxy)nicotinonitrile (pure solid, solutions, or contaminated materials) as hazardous waste.

  • Action: Do not mix this waste with other waste streams, especially incompatible materials like strong acids or oxidizing agents. Keep it in its own dedicated container.

2. Container Selection and Labeling:

  • Causality: The container is the primary barrier preventing a release. Its material must be compatible with the chemical, and the label must clearly communicate the contents and hazards to all personnel and waste handlers, as required by the EPA and OSHA.[13][15][16]

  • Action: Select a container in good condition with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass bottles are typically appropriate.

  • Action: Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[14]

  • Action: Using permanent marker, write the full chemical name, "2-(Aminooxy)nicotinonitrile," and list any solvents or other components with their approximate percentages.[15]

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Causality: Regulations allow for the temporary collection of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[15] This area must be under the control of the laboratory personnel generating the waste.

  • Action: Store the labeled waste container in your designated SAA, such as a secondary containment bin within a fume hood or a designated cabinet.

  • Action: Keep the container closed at all times except when adding waste.[15] Do not leave a funnel in the container.

  • Action: Do not accumulate more than 55 gallons of total hazardous waste in your laboratory's SAA.[14]

4. Arranging for Final Disposal:

  • Causality: Final disposal must be handled by trained professionals who will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). Laboratory personnel should never transport hazardous waste across campus or dispose of it themselves.[12][14]

  • Action: Once the waste container is 90% full or you are concluding the project, complete and submit a chemical waste pickup request form to your institution's EH&S department.[15]

  • Action: Ensure the area around the waste container is clear for easy and safe access by the EH&S team.

Spill Management

Accidental spills must be treated as a small-scale generation of hazardous waste.

  • Action: If a spill occurs, alert personnel in the immediate area and, if safe to do so, control the spread using a chemical spill kit with appropriate absorbents.

  • Action: All materials used in the cleanup, including contaminated gloves, absorbent pads, and wipes, must be collected in a sealed bag or container.[14]

  • Action: This container must be labeled as "Hazardous Waste" with a description of the contents (e.g., "2-(Aminooxy)nicotinonitrile spill debris") and disposed of through the EH&S waste program.[14]

  • Action: For large or unmanageable spills, evacuate the area and contact your institution's emergency response line immediately.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and ensure that the lifecycle of 2-(Aminooxy)nicotinonitrile is managed responsibly from acquisition to final disposal.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research.
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Managing Hazardous Chemical Waste in the Lab.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
  • How to Dispose of Nitrile Gloves? - Earth Safe PPE.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - ThermoFisher.
  • SAFETY DATA SHEET.
  • 2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile - AK Scientific, Inc.
  • 2-Amino-nicotinonitrile - CymitQuimica.
  • SAFETY DATA SHEET - MilliporeSigma.
  • 3 - SAFETY DATA SHEET.
  • material safety data sheet sds/msds - CDH Fine Chemical.
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS - University of Pennsylvania.
  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation.
  • 4-(Dimethylamino)-2-(2-methoxyanilino)nicotinonitrile - AK Scientific, Inc.
  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt.
  • 2-Aminoisonicotinonitrile | C6H5N3 | CID 7015524 - PubChem - NIH.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • A Review on The Chemistry of Nicotinonitriles and Their applications - ResearchGate.
  • Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC - PubMed Central.

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Personal protective equipment for handling 2-(Aminooxy)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, logistical, and operational protocols for handling 2-(Aminooxy)nicotinonitrile . In the absence of a compound-specific Safety Data Sheet (SDS) from major public indices, this protocol is constructed based on Structure-Activity Relationship (SAR) analysis of its functional groups: the nicotinonitrile core (cyanopyridine) and the aminooxy moiety (


-substituted hydroxylamine).

Safety Classification: Treat as a High-Potency / Sensitizing Intermediate .

Part 1: Hazard Assessment & The "Why"

To ensure safety, we must understand the molecular risks. We do not merely follow rules; we mitigate specific chemical behaviors.[1][2][3][4][5][6]

Functional GroupAssociated HazardMechanism of Action
Nicotinonitrile Core Acute Toxicity & Irritation Pyridine derivatives are rapid-acting systemic toxins. They easily penetrate the epidermis. The nitrile group (

) poses a theoretical risk of metabolic cyanide release, though less likely than aliphatic nitriles.
Aminooxy Group (

)
Sensitization & Instability Hydroxylamine derivatives are potent skin and respiratory sensitizers . They can form haptens with proteins, leading to anaphylactic reactions upon re-exposure. The

bond is also thermally labile, posing an explosion risk if heated under confinement.
Combined Molecule Genotoxicity (Potential) Many aminooxy-pyridines are investigated as DNA-binding agents. Treat as a potential mutagen.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for aminooxy-pyridines due to their high skin permeability and sensitization potential.

PPE Selection Logic
  • Glove Permeation: Pyridines degrade standard latex rapidly. Thin nitrile offers only splash protection. Laminate (Silver Shield/Barrier) is required for prolonged handling.

  • Respiratory Protection: The aminooxy group allows the compound to exist as a fine dust or aerosol. A P100/HEPA filter is mandatory to prevent sensitization.

Operational PPE Table
OperationRespiratory ProtectionHand ProtectionEye/Body Protection
Storage / Transport (Sealed Container)Standard Lab VentilationSingle Nitrile (4 mil)Safety Glasses, Lab Coat
Weighing / Dispensing (Solid)Fume Hood or PAPR (if hood unavailable)Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil)Safety Goggles (Vented), Lab Coat, Sleeve Covers
Reaction Setup / Solubilization Fume Hood (Sash at 18")Laminate Liners under Nitrile gloves (Chemical Resistant)Face Shield + Goggles, Chemical Apron
Spill Cleanup (>1g)Full-Face Respirator (OV/P100 Cartridge)Silver Shield® Laminate GlovesTyvek® Suit, Chemical Boots

Part 3: Operational Protocols

Engineering Controls & Containment
  • Primary Barrier: All open handling must occur within a certified chemical fume hood operating at 80–100 fpm face velocity .

  • Static Control: Aminooxy compounds can be shock/spark sensitive. Use an ionizing fan or anti-static weighing boats during mass transfer to prevent electrostatic discharge.

Weighing & Transfer Workflow
  • Pre-Check: Verify fume hood flow. Place a disposable absorbent mat (absorbent side up) on the work surface.

  • Double-Glove: Don inner nitrile gloves, then outer extended-cuff nitrile gloves.

  • Transfer: Open the secondary container only inside the hood. Weigh the solid into a tared vial.

  • Decontamination: Wipe the exterior of the receiving vial with a methanol-dampened Kimwipe before removing it from the hood.

  • Waste: Immediately place the used Kimwipe and weighing boat into a solid hazardous waste bag inside the hood.

Reaction Safety (Thermal Hazards)
  • Avoid Strong Acids: The aminooxy group is basic; mixing with strong acids (e.g., concentrated HCl) can generate heat and potentially unstable hydroxylammonium salts.

  • Temperature Control: Do not heat above 60°C without a blast shield. The

    
     bond cleavage can be exothermic.
    

Part 4: Visualization of Safety Logic

Diagram 1: PPE Decision Tree & Hierarchy of Controls

SafetyLogic Start Handling 2-(Aminooxy)nicotinonitrile State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution In Solution State->Solution Reaction/Workup DustRisk Risk: Inhalation Sensitization Solid->DustRisk SplashRisk Risk: Dermal Absorption (Pyridine) Solution->SplashRisk ControlsSolid REQUIRED: 1. Fume Hood 2. P100 Respirator (if outside hood) 3. Anti-static measures DustRisk->ControlsSolid ControlsLiq REQUIRED: 1. Double Gloves (Laminate) 2. Face Shield 3. Chemical Apron SplashRisk->ControlsLiq

Caption: Decision logic for selecting engineering controls and PPE based on physical state and primary physiological risks.

Part 5: Disposal & Emergency Response

Disposal Protocol

Do NOT mix with general organic waste streams if they contain oxidizers (e.g., peroxides, nitric acid), as this may trigger fire.

  • Segregation: Designate a specific waste bottle labeled: "Toxic - Pyridine Derivatives - Reducing Agents Only".

  • Quenching (Small Scale <1g): Treat with dilute sodium hypochlorite (Bleach) to oxidize the aminooxy group slowly in an ice bath, converting it to inert nitrogen gas and the corresponding acid. Note: This evolves gas; do not seal containers immediately.

  • Final Disposal: Incineration via a licensed chemical waste contractor.

Spill Response (Dry Powder)
  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Up: Don full-face respirator (P100) and double gloves.

  • Contain: Cover spill with a damp paper towel to prevent dust generation.

  • Clean: Scoop up material. Wash surface with 10% bleach solution, followed by water.

References

  • PubChem. 2-Aminoisonicotinonitrile (Analogue Hazard Data). National Library of Medicine. Accessed 2024. Link

  • Sigma-Aldrich. Safety Data Sheet: O-Substituted Hydroxylamines (Generic). Merck KGaA. Accessed 2024. Link

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • ECHA (European Chemicals Agency). Registration Dossier: Pyridine-3-carbonitrile (Nicotinonitrile).[7]Link

Sources

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